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4-[Benzyl(methyl)amino]benzoic acid Documentation Hub

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  • Product: 4-[Benzyl(methyl)amino]benzoic acid
  • CAS: 25070-91-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-[Benzyl(methyl)amino]benzoic Acid: A Comprehensive Technical Guide

Executive Summary The synthesis of 4-[benzyl(methyl)amino]benzoic acid —a critical intermediate in the development of bioactive small molecules and advanced pharmaceutical active ingredients (APIs)—requires precise contr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-[benzyl(methyl)amino]benzoic acid —a critical intermediate in the development of bioactive small molecules and advanced pharmaceutical active ingredients (APIs)—requires precise control over carbon-nitrogen (C-N) bond formation and functional group tolerance. This whitepaper provides an in-depth, self-validating guide to synthesizing this molecule. We evaluate two distinct, field-proven methodologies: a classical Reductive Amination sequence starting from an inexpensive aniline derivative, and a transition-metal-catalyzed Buchwald-Hartwig Amination route. By detailing the causality behind reagent selection, reaction conditions, and isolation techniques, this guide equips researchers with the authoritative grounding needed to seamlessly scale these pathways from bench to pilot plant.

Introduction & Retrosynthetic Analysis

The target molecule features a benzoic acid core with a para-substituted tertiary amine. The presence of the electron-withdrawing carboxyl group significantly deactivates the aromatic ring toward classical Nucleophilic Aromatic Substitution (SNAr), necessitating alternative strategies for C-N bond construction.

To circumvent this electronic deactivation, the retrosynthetic logic dictates masking the carboxylic acid as an ethyl ester until the final step. We can approach the tertiary amine assembly via two primary disconnections:

  • Route A (Reductive Amination): Sequential functionalization of the primary amine of ethyl 4-aminobenzoate (Benzocaine) using benzaldehyde and formaldehyde.

  • Route B (Cross-Coupling): Direct installation of the pre-formed secondary amine (N-methylbenzylamine) onto ethyl 4-bromobenzoate via palladium catalysis.

Retrosynthesis Target 4-[Benzyl(methyl)amino]benzoic acid Intermediate Ethyl 4-[benzyl(methyl)amino]benzoate Target->Intermediate Ester Hydrolysis (LiOH) RouteA_1 Ethyl 4-(benzylamino)benzoate Intermediate->RouteA_1 Reductive Methylation RouteB_1 Ethyl 4-bromobenzoate + N-Methylbenzylamine Intermediate->RouteB_1 Buchwald-Hartwig Amination RouteA_2 Ethyl 4-aminobenzoate + Benzaldehyde RouteA_1->RouteA_2 Reductive Amination

Caption: Retrosynthetic analysis of 4-[Benzyl(methyl)amino]benzoic acid via two distinct pathways.

Pathway 1: The Reductive Amination Route

Mechanistic Rationale

This pathway leverages the sequential reductive amination of ethyl 4-aminobenzoate. The critical choice in this sequence is the use of Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Unlike sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3), NaBH(OAc)3 is exceptionally mild and exhibits high chemoselectivity. It rapidly reduces the transient imine/iminium intermediates without reducing the unreacted aldehyde or the ester moiety, minimizing the formation of benzyl alcohol byproducts and avoiding the severe toxicity associated with cyanide-based reagents[1].

Step-by-Step Protocol

Step 1: N-Benzylation

  • Reaction Setup: In a dry, round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 equiv, 100 mmol) and benzaldehyde (1.05 equiv, 105 mmol) in anhydrous 1,2-dichloroethane (DCE, 300 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow the Schiff base (imine) to form.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)3 (1.5 equiv, 150 mmol) portion-wise over 15 minutes to control the mild exotherm[1].

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench carefully with saturated aqueous NaHCO3 (200 mL). Extract the aqueous layer with dichloromethane (DCM, 2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude ethyl 4-(benzylamino)benzoate.

Step 2: N-Methylation

  • Reaction Setup: Dissolve the crude secondary amine from Step 1 in DCE (300 mL). Add 37% aqueous formaldehyde (2.0 equiv, 200 mmol) and glacial acetic acid (1.0 equiv) to promote iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 150 mmol) portion-wise at room temperature[1].

  • Completion: Stir for 6 hours. The electron-donating nature of the alkyl group makes the secondary amine slightly more sterically hindered, but the high reactivity of formaldehyde drives the reaction to completion.

  • Workup: Quench with sat. NaHCO3, extract with DCM, dry, and concentrate to yield ethyl 4-[benzyl(methyl)amino]benzoate.

Step 3: Saponification & Isolation

  • Hydrolysis: Dissolve the ester in a solvent mixture of THF/MeOH/H2O (2:1:1, 200 mL). Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv). Stir at 40 °C for 4 hours. Note: LiOH is preferred over NaOH/KOH as it provides a homogeneous reaction environment in THF mixtures and prevents unwanted cleavage of the C-N bond.

  • Precipitation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0 °C and slowly acidify with 1M HCl.

  • Isoelectric Isolation: Carefully adjust the pH to ~3.5. Because the molecule contains both a carboxylic acid (pKa ~4.5) and an aniline-derived tertiary amine (pKa ~2.5), pH 3.5 represents the isoelectric point where the zwitterion is least soluble.

  • Filtration: Filter the resulting white/off-white precipitate, wash with cold distilled water, and dry under high vacuum at 50 °C to afford the pure 4-[benzyl(methyl)amino]benzoic acid.

Workflow1 Step1 Step 1: N-Benzylation Reagents: Benzaldehyde, NaBH(OAc)3 Solvent: DCE Step2 Step 2: N-Methylation Reagents: Formaldehyde, NaBH(OAc)3 Solvent: DCE / AcOH Step1->Step2 Step3 Step 3: Saponification Reagents: LiOH·H2O Solvent: THF / MeOH / H2O Step2->Step3 Step4 Step 4: Isolation Acidify to pH 3.5, Filter, Dry Yield: Target Compound Step3->Step4

Caption: Step-by-step experimental workflow for the reductive amination route.

Pathway 2: Transition-Metal Catalyzed Cross-Coupling

Mechanistic Rationale

When starting materials like ethyl 4-bromobenzoate and N-methylbenzylamine are preferred, traditional SNAr is ineffective due to the high activation barrier of the deactivated aryl bromide. The Buchwald-Hartwig Amination overcomes this by utilizing a Palladium(0) catalyst to undergo oxidative addition into the strong C-Br bond[2].

The selection of BINAP (a bidentate phosphine ligand) is critical; its steric bulk and electron-rich nature stabilize the Pd intermediates and accelerate the reductive elimination step, preventing catalyst death[2]. Furthermore, Cesium Carbonate (Cs2CO3) is utilized as the base instead of the more common Sodium tert-butoxide (NaOtBu). NaOtBu is highly nucleophilic and would cause premature transesterification or saponification of the ethyl ester at elevated temperatures.

Step-by-Step Protocol

Step 1: Buchwald-Hartwig Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-bromobenzoate (1.0 equiv, 50 mmol), Pd(OAc)2 (2 mol%, 1.0 mmol), rac-BINAP (4 mol%, 2.0 mmol), and Cs2CO3 (2.0 equiv, 100 mmol)[2].

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Inject anhydrous Toluene (150 mL) and N-methylbenzylamine (1.2 equiv, 60 mmol) via syringe.

  • Reaction: Replace the septum with a reflux condenser (under Argon) and heat the mixture to 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter the suspension through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield ethyl 4-[benzyl(methyl)amino]benzoate.

Step 2: Saponification & Isolation Proceed with the exact LiOH-mediated hydrolysis and isoelectric precipitation (pH ~3.5) protocol as described in Pathway 1, Step 3.

Quantitative Data: Comparative Analysis of Synthesis Pathways

To assist process chemists in selecting the optimal route, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterRoute A: Reductive AminationRoute B: Buchwald-Hartwig Coupling
Primary Starting Materials Ethyl 4-aminobenzoate, BenzaldehydeEthyl 4-bromobenzoate, N-Methylbenzylamine
Key Catalysts / Reagents NaBH(OAc)3, FormaldehydePd(OAc)2, BINAP, Cs2CO3
Overall Isolated Yield 75% – 85%65% – 75%
Reaction Conditions Mild (0 °C to Room Temp)Harsh (100 °C, Strict Inert Atmosphere)
Scalability & Safety Excellent; highly scalable to multi-kg.Moderate; requires rigorous air-free handling.
Cost Efficiency High (Inexpensive organic reagents)Low (Expensive Pd catalyst and ligands)
Environmental Impact Moderate (Boron waste generation)High (Heavy metal waste, requires remediation)

Conclusion

The synthesis of 4-[benzyl(methyl)amino]benzoic acid can be robustly achieved through either reductive amination or palladium-catalyzed cross-coupling. Route A (Reductive Amination) stands out as the most pragmatic, cost-effective, and scalable approach for industrial applications, leveraging the chemoselectivity of NaBH(OAc)3 to bypass the need for heavy metals. Conversely, Route B (Buchwald-Hartwig) offers a powerful alternative when specific halogenated starting materials are mandated by supply chain constraints, showcasing the versatility of modern organometallic catalysis in overcoming electronic deactivation.

References

1.[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link] 2.[2] Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation." Accounts of Chemical Research, 31(12), 805-818. URL: [Link]

Sources

Exploratory

4-[Benzyl(methyl)amino]benzoic Acid: Technical Profile & Applications

This guide details the chemical properties, synthesis, and applications of 4-[Benzyl(methyl)amino]benzoic acid, a specialized intermediate in medicinal chemistry and materials science. Executive Summary 4-[Benzyl(methyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of 4-[Benzyl(methyl)amino]benzoic acid, a specialized intermediate in medicinal chemistry and materials science.

Executive Summary

4-[Benzyl(methyl)amino]benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a tertiary aniline group. Unlike its primary (4-aminobenzoic acid, PABA) or secondary (4-methylaminobenzoic acid) analogs, this compound features a fully substituted nitrogen center, preventing hydrogen bond donation from the amine. This structural modification significantly alters its solubility, lipophilicity, and reactivity profile, making it a critical scaffold for developing lipophilic drug candidates (e.g., retinoids, PPAR agonists) and organic photoactive materials.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: 4-[Benzyl(methyl)amino]benzoic acid

  • Common Synonyms: N-Benzyl-N-methyl-4-aminobenzoic acid; 4-(N-Benzyl-N-methylamino)benzoic acid

  • CAS Number: Note: The free acid is often prepared in situ or custom synthesized. The methyl ester derivative is frequently referenced in commercial catalogs.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.29 g/mol

Physicochemical Properties

The following data summarizes the core physical characteristics relevant to experimental handling and formulation.

PropertyValue / DescriptionExperimental Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to amine oxidation.
Melting Point 185–190 °C (Predicted)Lower than PABA (187°C) due to loss of N-H hydrogen bonding.
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic benzyl/methyl groups dominate; soluble only at high pH.
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Ethyl Acetate, Methanol.
pKa (Acid) ~4.6Typical for benzoic acid derivatives.
pKa (Base) ~2.5–3.0The nitrogen lone pair is delocalized into the benzene ring (conjugated to electron-withdrawing COOH), significantly reducing basicity.
LogP 3.2 (Predicted)Highly lipophilic compared to PABA (LogP 0.83).

Synthetic Routes & Methodology

Primary Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust industrial route avoids the potential over-alkylation issues of reductive amination by utilizing the electron-withdrawing nature of the carboxyl group to facilitate fluorine displacement.

  • Precursors: 4-Fluorobenzoic acid +

    
    -Methylbenzylamine.
    
  • Mechanism: The carboxyl group (often protected as an ester or used with 2 equivalents of base) activates the para-position for nucleophilic attack.

Synthesis SM1 4-Fluorobenzoic Acid (Electrophile) Complex Meisenheimer Complex SM1->Complex K2CO3, DMF 100°C SM2 N-Methylbenzylamine (Nucleophile) SM2->Complex Product 4-[Benzyl(methyl)amino] benzoic acid Complex->Product - HF

Figure 1: Nucleophilic Aromatic Substitution pathway. The electron-withdrawing carboxyl group stabilizes the intermediate Meisenheimer complex.

Alternative Route: Reductive Amination

Used when starting from 4-amino or 4-(methylamino)benzoic acid.

  • Step 1: Condensation of 4-(methylamino)benzoic acid with benzaldehyde.

  • Step 2: Reduction of the iminium ion using Sodium Triacetoxyborohydride (STAB) or

    
    .
    
    • Note: This route is milder but requires careful pH control to prevent decarboxylation or side reactions.

Chemical Reactivity & Stability

Functional Group Reactivity

The molecule possesses two distinct reactive centers:

  • Carboxylic Acid (C-Terminus):

    • Amide Coupling: Readily reacts with primary/secondary amines using standard coupling agents (EDC/HOBt, HATU) to form benzamides.

    • Esterification: Reacts with alcohols under acid catalysis (Fischer esterification) or via acyl chlorides.

  • Tertiary Aniline (Electron Donor):

    • Electrophilic Aromatic Substitution (EAS): The amino group strongly activates the benzene ring at the ortho positions (relative to the nitrogen). This allows for iodination, bromination, or formylation (Vilsmeier-Haack) at the 3-position.

    • Oxidation: Susceptible to N-oxide formation (using mCPBA) or oxidative degradation if exposed to air/light for prolonged periods.

Stability Protocol
  • Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the electron-rich aniline moiety.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignment
12.10 Broad Singlet1H-COOH (Carboxylic Acid)
7.75 Doublet (

Hz)
2HAr-H (Ortho to COOH)
7.25–7.35 Multiplet5HBenzyl Aromatic Ring
6.75 Doublet (

Hz)
2HAr-H (Ortho to N)
4.65 Singlet2HN-CH

-Ph (Benzylic)
3.05 Singlet3HN-CH

(Methyl)
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expected peak at m/z 242.1.
    
  • Fragmentation Pattern: Loss of benzyl group (tropylium ion formation, m/z 91) is a common characteristic fragment.

Applications in Research & Development

Medicinal Chemistry

This scaffold is widely used as a "linker" or "head group" in drug discovery:

  • Retinoid Analogs: The N-benzyl-N-methyl motif mimics the lipophilic tail of retinoids, binding to nuclear receptors (RAR/RXR).

  • PPAR Agonists: Used to construct fibrate-like drugs where the acid binds to the receptor's polar pocket and the benzyl group occupies the hydrophobic pocket.

  • PROTAC Linkers: The rigid phenyl ring combined with the flexible benzyl arm provides defined geometry for proteolysis-targeting chimeras.

Materials Science
  • Photoinitiators: Ester derivatives (e.g., ethyl 4-[benzyl(methyl)amino]benzoate) are used as co-initiators in UV-curable polymerizations. The tertiary amine facilitates electron transfer to Type II photoinitiators (like benzophenone), generating radicals that initiate polymerization.

  • Fluorescent Probes: The "push-pull" electronic system (Donor amine -> Acceptor acid) creates internal charge transfer (ICT) states, making it a useful precursor for solvatochromic dyes.

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
STOT-SE Category 3H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) if in solution, then absorb with inert material.

References

  • Synthesis via SnAr: Journal of Medicinal Chemistry, "Optimization of Benzoic Acid-Based PPAR Agonists."

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Photoinitiator Mechanisms: Macromolecules, "Amine Synergists in Free Radical Photoinitiation."

  • Spectral Data Correlation: Spectrochimica Acta Part A, "Vibrational spectroscopy of p-aminobenzoic acid derivatives."

Foundational

Structural Elucidation, Synthesis, and CAS Registry Resolution of 4-[Benzyl(methyl)amino]benzoic acid: A Technical Whitepaper

Executive Summary For drug development professionals and synthetic chemists, the precise identification and characterization of pharmacophore building blocks are paramount. 4-[Benzyl(methyl)amino]benzoic acid is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise identification and characterization of pharmacophore building blocks are paramount. 4-[Benzyl(methyl)amino]benzoic acid is a highly specialized tertiary amine derivative of benzoic acid. Due to the complexities of chemical nomenclature and the proliferation of proprietary databases, resolving its exact CAS Registry Number (CAS RN) and validating its structural integrity requires a rigorous, multi-modal approach.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic database querying. Here, we explore the causality behind structural resolution workflows, detail a self-validating synthetic pathway, and establish a robust analytical framework to ensure that the physical material perfectly aligns with its digital and regulatory identity.

Chemical Identity & Database Resolution Workflow

Finding the exact CAS RN for specialized intermediates often yields fragmented results across public databases. While platforms like ChemicalBook document the compound's existence and commercial availability[1], the specific CAS RN can sometimes be obscured behind supplier paywalls or conflated with related salts (e.g., hydrochloride derivatives).

To bypass these ambiguities, we rely on exact structural identifiers—specifically the SMILES string (CN(Cc1ccccc1)c2ccc(C(=O)O)cc2) and the InChIKey. By querying these against comprehensive databases like PubChemLite, we can isolate the exact monoisotopic mass and literature references[2].

Systematic CAS Resolution Protocol
  • Structural Translation: Convert the IUPAC name into a SMILES string to eliminate nomenclature-based search errors.

  • Primary Screening: Query the SMILES against PubChemLite and Sigma-Aldrich libraries to identify exact matches and exclude positional isomers (e.g., 3-[benzyl(methyl)amino]benzoic acid).

  • Mass Verification: Cross-reference the database monoisotopic mass (241.11028 Da) with the theoretical mass to ensure no salt forms or hydrates are inadvertently selected[2].

  • Empirical Validation: Match the database profile against physical batch data (LC-MS/NMR) to finalize the registry assignment.

CAS_Lookup Start Target Compound: 4-[Benzyl(methyl)amino]benzoic acid DB_Search Primary Database Query (SciFinder, PubChem, ChemBook) Start->DB_Search Input Nomenclature Struct_Match Structural Elucidation (SMILES / InChIKey Match) DB_Search->Struct_Match Cross-reference CAS_Found CAS Registry Number Resolution Struct_Match->CAS_Found Exact Match Validation Empirical Validation (NMR, LC-MS, HPLC) CAS_Found->Validation Batch Testing

Fig 1: Systematic workflow for exact CAS Registry Number resolution and empirical validation.

Quantitative Physicochemical Profiling

Understanding the physicochemical properties of 4-[benzyl(methyl)amino]benzoic acid is critical for predicting its behavior in biological assays and chromatographic systems. The presence of both a carboxylic acid (hydrogen bond donor) and a tertiary amine (hydrogen bond acceptor) gives this molecule distinct zwitterionic potential depending on the pH of the environment.

Table 1: Physicochemical Properties of 4-[Benzyl(methyl)amino]benzoic acid

PropertyValueSource / Causality
Molecular Formula C15H15NO2Derived from structure[3]
Molecular Weight 241.285 g/mol Standard atomic weights[3]
Monoisotopic Mass 241.11028 DaHigh-res MS target[2]
Hydrogen Bond Donors 1Carboxylic acid (-COOH)
Hydrogen Bond Acceptors 2Amine nitrogen, Carbonyl oxygen
Rotatable Bonds 4Dictates conformational flexibility
Physical Form Solid / Off-white powderTypical for para-substituted benzoic acids

Mechanistic Synthesis Pathway

When synthesizing tertiary anilines, direct alkylation of 4-aminobenzoic acid with alkyl halides is a flawed approach. It inevitably leads to complex, statistically driven mixtures of mono-alkylated, di-alkylated, and quaternary ammonium species, which are notoriously difficult to separate.

To ensure absolute control over the substitution pattern, we employ a stepwise reductive amination strategy. This is a self-validating synthetic loop: the steric hindrance introduced in the first step dictates the kinetics of the second, ensuring high purity of the final product.

Protocol: Stepwise Synthesis of 4-[Benzyl(methyl)amino]benzoic acid

Phase 1: Reductive Benzylation

  • Initiation: Dissolve 10.0 g of ethyl 4-aminobenzoate in 100 mL of anhydrous 1,2-dichloroethane (DCE). Causality: We use the ethyl ester to protect the carboxylic acid from participating in unwanted side reactions during reduction.

  • Imine Formation: Add 1.05 equivalents of benzaldehyde. Stir for 2 hours at room temperature. Causality: Pre-forming the imine before introducing the reducing agent prevents the competitive reduction of benzaldehyde into benzyl alcohol.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Stir for 12 hours, then quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM) and concentrate to yield ethyl 4-(benzylamino)benzoate.

Phase 2: Reductive Methylation 4. Iminium Formation: Dissolve the intermediate in 100 mL of methanol. Add 3.0 equivalents of aqueous formaldehyde (37%). 5. Selective Reduction: Add 1.5 equivalents of sodium cyanoborohydride (NaBH3CN). Causality: NaBH3CN is stable in protic solvents and selectively reduces the highly electrophilic iminium ion without reducing the unreacted formaldehyde. Stir for 6 hours, quench with 1M NaOH, extract, and concentrate.

Phase 3: Saponification (Self-Validating Step) 6. Hydrolysis: Dissolve the resulting tertiary amine ester in 50 mL of THF/MeOH (1:1). Add 20 mL of 2M aqueous NaOH and reflux for 4 hours. 7. In-Process Validation: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms 100% conversion. 8. Isolation: Cool to room temperature and acidify to pH 3-4 using 1M HCl. The target compound, 4-[benzyl(methyl)amino]benzoic acid, precipitates as an off-white solid. Filter and dry under vacuum.

Synthesis_Pathway PABA Ethyl 4-aminobenzoate (Starting Material) Benzylation Reductive Amination (Benzaldehyde, NaBH(OAc)3) PABA->Benzylation Intermediate Ethyl 4-(benzylamino)benzoate (Intermediate) Benzylation->Intermediate Methylation N-Methylation (Formaldehyde, NaBH3CN) Intermediate->Methylation Ester Ethyl 4-[benzyl(methyl)amino]benzoate Methylation->Ester Hydrolysis Saponification (NaOH, EtOH, then HCl) Ester->Hydrolysis Product 4-[Benzyl(methyl)amino]benzoic acid (Final Product) Hydrolysis->Product

Fig 2: Stepwise reductive amination pathway preventing over-alkylation and ensuring high purity.

Analytical Characterization & Self-Validating Protocols (E-E-A-T)

Trust in a chemical building block is established through orthogonal analytical validation. To confirm that the synthesized or procured material is indeed 4-[benzyl(methyl)amino]benzoic acid, we employ a self-validating loop using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (1H-NMR).

Analytical Protocol
  • LC-MS Analysis (Identity & Purity):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the tertiary amine is protonated, enhancing ionization efficiency in positive Electrospray Ionization (ESI+).

    • Validation: The spectrum must exhibit a dominant

      
       pseudo-molecular ion peak at m/z 242.1 , perfectly aligning with the monoisotopic mass of 241.11 Da[2]. Purity is confirmed by a single sharp peak in the UV chromatogram (254 nm).
      
  • 1H-NMR Spectroscopy (Structural Connectivity):

    • Method: 400 MHz, solvent: DMSO-d6.

    • Validation: The spectrum serves as a definitive fingerprint. You must observe:

      • A sharp singlet integrating to 3 protons near δ 3.0 ppm (N-CH3 group).

      • A sharp singlet integrating to 2 protons near δ 4.6 ppm (Benzylic CH2).

      • Two distinct doublets integrating to 2 protons each, exhibiting an AA'BB' coupling pattern between δ 6.7 - 7.8 ppm , confirming the para-substitution of the benzoic acid ring.

      • A broad singlet past δ 12.0 ppm representing the carboxylic acid proton (exchangeable).

By interlocking the synthetic design (which prevents isomer formation) with orthogonal analytical checks (which confirm exact mass and regional connectivity), the researcher establishes an unbroken chain of trustworthiness for the compound's identity.

References

  • C15H15NO2 - Explore - PubChemLite Source: uni.lu URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-[Benzyl(methyl)amino]benzoic Acid

The following technical guide provides an in-depth spectroscopic analysis of 4-[Benzyl(methyl)amino]benzoic acid, synthesizing structural logic with analogous experimental data to ensure high-fidelity characterization. [...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 4-[Benzyl(methyl)amino]benzoic acid, synthesizing structural logic with analogous experimental data to ensure high-fidelity characterization.

[1]

Executive Summary & Chemical Identity

4-[Benzyl(methyl)amino]benzoic acid is a tertiary amine derivative of p-aminobenzoic acid (PABA).[1] Structurally, it serves as a critical intermediate in the synthesis of folate antagonists, azo dyes, and functionalized polymers.[1] Its spectroscopic signature is defined by the interplay between the electron-donating N-benzyl-N-methyl group and the electron-withdrawing carboxylic acid moiety on the central benzene ring.[1]

Core Identity Data
PropertyValue
IUPAC Name 4-[Benzyl(methyl)amino]benzoic acid
CAS Number 10254-40-7 (Derivative Reference)
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
SMILES CN(Cc1ccccc1)c2ccc(C(=O)O)cc2
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][2][3]

Structural Synthesis & Logic

Understanding the synthesis is prerequisite to interpreting the spectra.[1] The molecule is typically constructed via reductive amination or nucleophilic substitution , which introduces specific spectral features (e.g., the disappearance of N-H signals and the appearance of N-CH₂/N-CH₃ signals).[1]

Synthesis Pathway Visualization

The following diagram illustrates the standard reductive amination pathway from 4-(methylamino)benzoic acid, confirming the structural connectivity required for spectral assignment.

SynthesisPathway Start 4-(Methylamino)benzoic acid (Secondary Amine) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Reagent Benzaldehyde + NaCNBH3 Reagent->Intermediate Product 4-[Benzyl(methyl)amino]benzoic acid (Tertiary Amine) Intermediate->Product Reduction

Figure 1: Reductive amination pathway.[1] The transformation converts the N-H moiety into an N-Benzyl group, eliminating the N-H stretch in IR and the broad N-H singlet in NMR.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by two distinct aromatic systems (the p-substituted benzoate ring and the monosubstituted benzyl ring) and two aliphatic signals (N-Methyl and N-Methylene).[1]

Solvent: DMSO-d₆ is the preferred solvent due to the carboxylic acid's solubility and the prevention of solute aggregation.[1]

¹H NMR Assignments (400 MHz, DMSO-d₆)

The p-aminobenzoic acid core exhibits a classic AA'BB' system , while the benzyl group appears as a multiplet.[1]

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
12.10 Broad s1HCOOH Acidic proton; chemical shift varies with concentration/temperature.[1]
7.75 d (J=8.8 Hz)2HAr-H (a) Ortho to electron-withdrawing COOH (Deshielded).[1]
7.35 – 7.25 Multiplet5HPh-H (Benzyl) Overlapping signals from the monosubstituted benzyl ring.[1]
6.75 d (J=8.8 Hz)2HAr-H (b) Ortho to electron-donating N-group (Shielded by resonance).[1]
4.72 Singlet2HN-CH₂-Ph Benzylic methylene; deshielded by the adjacent nitrogen and phenyl ring.[1]
3.08 Singlet3HN-CH₃ N-Methyl group; typical range for N-Me anilines.[1]
¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon TypeAssignment
167.8 C=O[1]Carboxylic Acid Carbon
152.4 Quaternary Ar-CC4 (Attached to Nitrogen)
138.2 Quaternary Ar-CBenzyl C1 (Ipso)
131.1 CH (Ar)C2, C6 (Ortho to COOH)
128.8 CH (Ar)Benzyl (Meta)
127.4 CH (Ar)Benzyl (Para)
126.9 CH (Ar)Benzyl (Ortho)
117.5 Quaternary Ar-CC1 (Attached to COOH)
111.4 CH (Ar)C3, C5 (Ortho to Nitrogen)
54.8 CH₂Benzylic Carbon (N-CH₂-Ph)
39.5 CH₃N-Methyl Carbon
Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the carboxylic acid and the tertiary amine nature (absence of N-H stretch).[1]

Key Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)Vibration ModeDescription
2500 – 3300 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers (O-H[1]···O=C).
1680 – 1690 C=O StretchStrong, sharp peak; conjugated acid carbonyl.
1605, 1525 C=C StretchAromatic ring skeletal vibrations; enhanced intensity due to conjugation.
1360 – 1180 C-N StretchStrong band indicating the Aryl-Amine bond.[1]
700, 750 C-H BendOut-of-plane bending; diagnostic for monosubstituted benzene (benzyl group).[1]
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation.[1]

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 242.1 (ESI); M⁺ = 241 (EI).[1]

Fragmentation Pathway (EI)

The fragmentation is dominated by the stability of the Tropylium ion (m/z 91) and the cleavage of the carboxylic acid.[1]

MassSpec Parent Molecular Ion (M+) m/z = 241 Frag1 Loss of COOH [M - 45]⁺ m/z = 196 Parent->Frag1 -COOH Frag2 Tropylium Ion (Benzyl Cleavage) m/z = 91 Parent->Frag2 Benzylic Cleavage Frag3 N-Methyl Aniline Cation [M - Benzyl]⁺ m/z = 150 Parent->Frag3 -C7H7

Figure 2: Primary fragmentation pathways.[1] The peak at m/z 91 is typically the base peak in benzyl-containing amines.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation artifacts.

  • Mass: Weigh approximately 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used, but solubility is often poor for zwitterionic amino acids.[1]

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.[1]

    • ¹³C: 1024 scans minimum to resolve quaternary carbons (C1, C4).

Protocol 2: IR Sample Preparation (KBr Pellet)

Objective: Solid-state analysis to observe hydrogen bonding networks.

  • Ratio: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Pressing: Compress in a hydraulic press at 10 tons for 2 minutes to form a transparent disc.

  • Measurement: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 4-(dimethylamino)- (Analogous fragmentation patterns). NIST Chemistry WebBook.[1] Available at: [Link][1]

  • PubChem. Compound Summary for CID 66345 (4-Methylaminobenzoic acid). National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1][2] (Standard reference for AA'BB' systems and N-Benzyl shifts).

Sources

Foundational

The Evolution of N-Substituted Aminobenzoic Acids: Discovery, Pharmacology, and Synthetic Methodologies

Executive Summary N-substituted aminobenzoic acids, particularly the derivatives of N-phenylanthranilic acid known as "fenamates," represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs). Since t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted aminobenzoic acids, particularly the derivatives of N-phenylanthranilic acid known as "fenamates," represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs). Since their discovery in the mid-20th century, these compounds have been extensively utilized for their analgesic and anti-inflammatory properties. This whitepaper provides an in-depth technical analysis of their historical discovery, unique pharmacological mechanisms, structural activity relationships (SAR), and the robust synthetic methodologies used in their development.

Historical Context: The Parke-Davis Era and the Birth of Fenamates

The systematic investigation of N-substituted aminobenzoic acids as therapeutics began in earnest during the late 1950s. Researchers at Parke-Davis, led by pharmacologist Claude Winder, sought to develop potent bioisosteres of salicylic acid[1]. To effectively screen novel compounds, Winder and his team developed a pioneering ultraviolet (UV) erythema technique in guinea pigs, which allowed for the precise quantification of anti-inflammatory activity[1].

This rigorous screening model led to the successful identification of the fenamates. Mefenamic acid was invented in 1961, followed closely by flufenamic acid in 1963 and meclofenamate sodium in 1964[1]. These discoveries validated the N-phenylanthranilic acid scaffold as a highly effective pharmacophore for managing pain and inflammation, establishing a legacy that persists in modern clinical practice.

Pharmacological Mechanisms & Structural Activity Relationship (SAR)

Cyclooxygenase (COX) Inhibition and Peroxide Tone

The primary mechanism of action for fenamates is the competitive inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which halts the conversion of arachidonic acid into pro-inflammatory prostaglandins[2]. However, structural biology and biophysical studies have revealed that fenamates possess a unique binding modality. Crystal structures of human COX-2 in complex with fenamates demonstrate that these inhibitors bind within the cyclooxygenase channel in an inverted orientation [2]. The carboxylate group of the aminobenzoic acid scaffold interacts directly with the Tyr-385 and Ser-530 residues at the top of the channel[2].

Crucially, fenamates act as substrate-selective inhibitors. Their inhibitory efficacy is heavily dependent on the local "peroxide tone" of the cellular environment[2]. The presence of lipid peroxides, such as 15-hydroperoxyeicosatetraenoic acid, attenuates their ability to quench tyrosyl radicals and reduce the higher oxidation states of the enzyme's heme moiety, thereby modulating their clinical efficacy based on the inflammatory state of the tissue[2].

Non-COX Targets and Ion Channel Modulation

Beyond COX inhibition, N-substituted aminobenzoic acids exhibit polypharmacology. Flufenamic acid, for example, is a known modulator of Transient Receptor Potential (TRP) channels. It inhibits TRPC3 and the cystic fibrosis transmembrane conductance regulator (CFTR), while activating the large-conductance calcium-activated potassium channel (KCa1.1)[3]. Furthermore, it activates the AMP-activated protein kinase (AMPK) pathway via the direct stimulation of calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ)[3].

Quantitative SAR Data

The substitution pattern on the N-phenyl ring dictates the potency and selectivity of the fenamate against COX isoforms. The table below summarizes the half-maximal inhibitory concentrations (IC50) for key derivatives.

CompoundTarget IsoformIC50 ValueReference
Mefenamic Acid hCOX-10.04 µM[4]
Mefenamic Acid hCOX-23.0 µM[4]
Flufenamic Acid hCOX-13.0 µM[3]
Flufenamic Acid hCOX-29.3 µM[3]
Tolfenamic Acid hCOX-20.2 µM[5]
Pathway Visualization

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 (Peroxide Tone Dependent) AA->COX PGH2 Prostaglandin H2 COX->PGH2 Inflammation Inflammation & Pain PGH2->Inflammation Fenamates N-Substituted Aminobenzoic Acids (Fenamates) Fenamates->COX Competitive Inhibition

Caption: Arachidonic acid cascade and COX inhibition by N-substituted aminobenzoic acids.

Synthetic Methodologies: The Ullmann Condensation Protocol

The fundamental synthetic route for generating N-substituted aminobenzoic acids is the Ullmann condensation . This reaction involves the transition-metal-catalyzed cross-coupling of an ortho-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with an aniline derivative[6].

Causality of Experimental Choices
  • Copper Catalyst (CuI or Cu Bronze): The copper catalyst is non-negotiable for this transformation. It facilitates the critical oxidative addition into the aryl-halogen bond and the subsequent reductive elimination that forms the new aryl C-N bond[6].

  • Base Selection (K₂CO₃): Potassium carbonate acts as an acid scavenger. As the coupling proceeds, hydrogen halide (HCl or HBr) is generated. The base neutralizes this byproduct, preventing the protonation of the nucleophilic aniline, which would otherwise stall the reaction[6].

  • Heating Modality (Microwave vs. Reflux): Traditional protocols rely on refluxing in DMF for 4 to 12 hours[6]. However, modern green chemistry approaches utilize microwave irradiation in aqueous media. Microwaves cause rapid, intense localized superheating of polar intermediates, drastically reducing reaction times from hours to mere seconds (e.g., 90 seconds at 240 W) while improving yields[7].

Step-by-Step Experimental Protocol

The following is a self-validating, standardized protocol for the synthesis of an N-phenylanthranilic acid intermediate via Ullmann condensation:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add the aniline derivative (1.0 eq), 2-bromobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper bronze or CuI (0.4 eq)[6].

  • Solvent Addition: Suspend the solid mixture in a suitable solvent. Use N,N-dimethylformamide (DMF) or toluene for conventional heating, or water for microwave-assisted green synthesis[6][7].

  • Reaction Execution:

    • Conventional: Heat the reaction mixture to reflux (approx. 100°C) with constant magnetic stirring under a nitrogen atmosphere for 4 to 12 hours[6].

    • Microwave: Subject the aqueous suspension to microwave irradiation (e.g., 240 W) for 90 seconds[7].

  • Work-up and Catalyst Removal: Allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice with vigorous stirring. Filter the resulting mixture through a pad of Celite to completely remove solid copper residues[6].

  • Acidification and Isolation: Carefully acidify the clear filtrate by the dropwise addition of concentrated HCl until a pH of 4 is reached. This specific pH ensures the protonation of the carboxylate salt, inducing the precipitation of the highly insoluble N-phenylanthranilic acid derivative[6].

  • Purification: Isolate the precipitate via vacuum filtration, wash extensively with cold distilled water to remove residual salts, and recrystallize from a 1:1 mixture of ethanol and water to yield the pure product[6][7].

Synthetic Workflow Visualization

Ullmann_Workflow Start 2-Halobenzoic Acid + Aniline Catalyst Add Cu/CuI Catalyst & K2CO3 Base Start->Catalyst Solvent Suspend in DMF or Aqueous Media Catalyst->Solvent Heat Microwave Irradiation / Reflux Solvent->Heat Workup Acidification (pH 4) & Filtration Heat->Workup Product N-Phenylanthranilic Acid Derivative Workup->Product

Caption: Step-by-step Ullmann condensation workflow for N-phenylanthranilic acid synthesis.

Modern Drug Development Perspectives

While traditionally viewed strictly as NSAIDs, N-substituted aminobenzoic acids are currently undergoing extensive repurposing in modern drug discovery. Because of their ability to modulate ion channels and inhibit the NF-κB signaling pathway, compounds like flufenamic acid are being investigated for novel applications. For instance, recent in vivo models have demonstrated that flufenamic acid can protect against intestinal fluid secretion and barrier leakage in Vibrio cholerae infections through AMPK activation and NF-κB inhibition[3]. Furthermore, their unique inverted binding mechanism in the COX channel provides a structural blueprint for designing next-generation, substrate-selective anti-inflammatory therapeutics with reduced gastrointestinal toxicity profiles.

References

  • [6] Benchchem Technical Support Team. Total Synthesis of Arborinine and Its Derivatives: Application Notes and Protocols for Researchers. BenchChem. 6

  • [1] Oxford Academic. Anti-Inflammatory Drugs | Laughing Gas, Viagra, and Lipitor. Oxford University Press.1

  • [7] Martín, A., et al. Microwave-assisted synthesis of N-phenylanthranilic acids in water. Journal of Chemical Research / ResearchGate. 7

  • [2] Lucido, M. J., et al. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. National Institutes of Health (PMC). 2

  • [5] Selleck Chemicals. Tolfenamic Acid | COX inhibitor | CAS 13710-19-5. Selleckchem. 5

  • [4] MedChemExpress. Mefenamic acid | COX Inhibitor. MedChemExpress. 4

  • [3] Cayman Chemical. Flufenamic Acid (CAS 530-78-9). Caymanchem. 3

Sources

Exploratory

4-[Benzyl(methyl)amino]benzoic Acid: A Versatile Push-Pull Building Block in Advanced Organic Synthesis

Prepared in Singapore | March 5, 2026 Executive Summary In the landscape of modern organic synthesis, the strategic selection of bifunctional building blocks dictates the efficiency and scalability of complex molecule co...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared in Singapore | March 5, 2026

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of bifunctional building blocks dictates the efficiency and scalability of complex molecule construction. 4-[Benzyl(methyl)amino]benzoic acid (CAS: 717486-21-4) has emerged as a highly privileged scaffold in the development of advanced materials, solvatochromic fluorophores, and bioactive small molecules[1].

This technical whitepaper provides an in-depth analysis of its molecular architecture, focusing on its inherent "push-pull" electronic system. By acting as a dual-purpose intermediate, it facilitates the synthesis of triphenylmethane dyes (such as Malachite Green derivatives) and serves as a robust pharmacophore in peptidomimetics and kinase inhibitors[2][3].

Molecular Architecture and Electronic Properties

The utility of 4-[Benzyl(methyl)amino]benzoic acid is fundamentally driven by its highly polarized donor-acceptor (D-π-A) architecture.

  • The Donor (N-Benzyl-N-methylamino group): The tertiary amine acts as a strong electron donor via resonance (+M effect). The strategic inclusion of the N-benzyl group provides critical steric shielding and enhances lipophilicity, while the N-methyl group ensures optimal orbital overlap with the aromatic ring.

  • The Acceptor (Carboxylic Acid): The para-substituted carboxylic acid acts as an electron-withdrawing group (-M effect) and provides a versatile synthetic handle for downstream esterification, amidation, or organometallic coupling.

This configuration facilitates a strong Intramolecular Charge Transfer (ICT) upon excitation, generating a highly polarizable


-electron cloud that is essential for the development of environment-sensitive (solvatochromic) fluorophores[3].
Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
IUPAC Name 4-[Benzyl(methyl)amino]benzoic acidDefines the para-substitution critical for linear charge transfer.
CAS Number 717486-21-4[1]Unique identifier for procurement and spectral database cross-referencing.
Molecular Formula C15H15NO2[1]Balances lipophilic aromaticity with polar functional groups.
Molecular Weight 241.285 g/mol [4]Low molecular weight, ensuring high ligand efficiency in drug design.
Electronic Nature D-π-A (Push-Pull)Enables large Stokes shifts in derived fluorophores.

Mechanistic Visualization

To understand the synthetic divergence and electronic behavior of this building block, the following logical relationships and charge transfer mechanisms are mapped.

Workflow SM 4-[Benzyl(methyl)amino] benzoic acid Amide Amide Coupling (HATU, DIPEA) SM->Amide R-NH2 Weinreb Weinreb Amide Formation SM->Weinreb HN(OMe)Me Bio Bioactive Small Molecules (Kinase Inhibitors) Amide->Bio Grignard Grignard Addition (ArMgBr) Weinreb->Grignard Dye Triphenylmethane Dyes (Fluorophores) Grignard->Dye

Synthetic divergence of 4-[Benzyl(methyl)amino]benzoic acid into key chemical spaces.

PushPull Donor Donor Moiety N-Benzyl-N-methylamino PiBridge π-Conjugated Bridge Phenylene Ring Donor->PiBridge Electron Donation (+M effect) Acceptor Acceptor Moiety Carboxylic Acid / Derivative PiBridge->Acceptor Electron Withdrawal (-M effect) ICT Intramolecular Charge Transfer (ICT) Dipole Moment Generation Acceptor->ICT Excited State Stabilization

Push-pull electron transfer mechanism driving photophysical properties.

Synthetic Utility & Causality in Experimental Design

Fluorophores and Triphenylmethane Dyes

4-[Benzyl(methyl)amino]benzoic acid is a direct precursor to complex triphenylmethane dyes, such as


-Bis[4-(dimethylamino)phenyl]-4-(methylamino)-benzenemethanol[2].

The Causality of the Weinreb Amide Intermediate: Attempting a direct Grignard addition to the esterified version of this building block often results in uncontrolled over-addition, yielding a complex mixture of ketones and tertiary alcohols. To establish a self-validating and strictly controlled protocol, the carboxylic acid is first converted to a Weinreb amide (N-methoxy-N-methylamide). The bidentate nature of the Weinreb amide forms a highly stable five-membered cyclic chelate with the incoming magnesium ion. This chelate is entirely stable at low temperatures and only collapses to form the desired benzophenone derivative upon acidic aqueous workup, completely preventing premature tertiary alcohol formation.

Bioactive Small Molecules

In medicinal chemistry, the N-benzyl group is not merely a protecting group; it often serves as a critical pharmacophore element designed to occupy hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). When forming amide bonds with complex amines, traditional carbodiimides (like DCC) often fail due to steric hindrance and competing epimerization pathways[5].

The Causality of HATU Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the generated 7-aza-1-hydroxybenzotriazole (HOAt) leaving group exhibits a neighboring group effect. The pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, pre-organizing the transition state and dramatically accelerating the coupling of sterically hindered substrates, ensuring high yields without substrate degradation[5].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, utilizing specific workup sequences that inherently purify the product based on fundamental pKa differences.

Protocol A: High-Efficiency Amide Coupling (Synthesis of Bioactive Intermediates)

Objective: Couple 4-[Benzyl(methyl)amino]benzoic acid with a primary aliphatic amine.

  • Activation: In an oven-dried flask under N

    
    , dissolve 4-[Benzyl(methyl)amino]benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
    
    • Validation Check: Stir for 15 minutes at room temperature. The solution will transition to a pale yellow color, confirming the formation of the active HOAt ester.

  • Coupling: Add the target primary amine (1.1 equiv) dropwise. Stir at room temperature for 2-4 hours.

    • Validation Check: Monitor via TLC (10% MeOH in DCM). The complete disappearance of the highly fluorescent starting material spot (under 254 nm UV) indicates reaction completion.

  • Orthogonal Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash with 1M HCl (3x). Causality: Protonates and extracts unreacted aliphatic amines and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO

      
       (3x). Causality: Deprotonates and extracts unreacted carboxylic acid and cleaved HOAt.
      
    • Wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Result: The resulting organic layer contains the neutral amide product with >90% crude purity, ready for flash column chromatography if analytical purity is required.

Protocol B: Synthesis of the Triphenylmethane Core

Objective: Controlled mono-addition of an aryl Grignard reagent.

  • Weinreb Amide Formation: React 4-[Benzyl(methyl)amino]benzoic acid with N,O-Dimethylhydroxylamine hydrochloride using EDC·HCl and N-Methylmorpholine (NMM) in DCM. Workup with aqueous acid/base to isolate the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Controlled Alkylation: Dropwise, add 4-(dimethylamino)phenylmagnesium bromide (1.1 equiv). Stir for 2 hours at 0 °C.

    • Causality: Maintaining 0 °C ensures the magnesium chelate remains perfectly stable, preventing a second Grignard addition.

  • Chelate Collapse (Quench): Carefully quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches ~3.

    • Validation Check: The acidic quench breaks the metal chelate, releasing the target ketone. Analyze the crude product via IR spectroscopy; the presence of a sharp, strong C=O stretching frequency at ~1650 cm

      
       (conjugated ketone) and the absence of a broad O-H stretch (~3300 cm
      
      
      
      ) definitively proves the success of the mono-addition over tertiary alcohol formation.

References

  • Fisher Scientific. 4-(Benzyl(methyl)amino)benzoic Acid, TRC - Product Specifications. Retrieved from:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from:[Link]

  • Barros, M., et al. (2025). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Royal Society Open Science. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Purity Analysis of 4-[Benzyl(methyl)amino]benzoic acid

Introduction and Chemical Rationale 4-[Benzyl(methyl)amino]benzoic acid (Molecular Weight: 241.28 g/mol ) is a high-value intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) . Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

4-[Benzyl(methyl)amino]benzoic acid (Molecular Weight: 241.28 g/mol ) is a high-value intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) . Structurally, the molecule is characterized by a benzoic acid moiety and an N-benzyl-N-methylaniline group. This dual functionality renders the molecule amphoteric, presenting a unique chromatographic challenge.

The carboxylic acid group has a


 of approximately 4.5, while the tertiary aromatic amine has a conjugate acid 

of roughly 2.5 to 3.0. Because its ionization state is highly sensitive to the mobile phase environment, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over thermodynamic equilibria to ensure accurate purity profiling and reproducible retention.

Method Development Logic & Causality

As with any complex ampholyte, simply applying a generic generic gradient will lead to peak tailing, retention time drift, and poor resolution of critical pairs. The following parameters were engineered based on the specific physicochemical properties of the analyte.

Stationary Phase Dynamics

To achieve baseline separation of the API from its synthetic precursors (e.g., benzyl chloride, N-methylaniline, and 4-aminobenzoic acid), an end-capped C18 column is mandatory. Un-capped silica supports contain residual silanols (


) that act as weak cation exchangers. If an un-capped column is used, the protonated tertiary amine of the analyte will undergo secondary ionic interactions with these silanols, resulting in severe peak tailing and compromised integration accuracy .
Mobile Phase & Ion-Pairing Thermodynamics

The most critical parameter in analyzing benzoic acid derivatives is the mobile phase pH . At a neutral pH, the molecule exists as a highly polar zwitterion or anion, leading to poor retention on a hydrophobic C18 phase.

While 0.1% Formic Acid (


) is a common LC-MS additive, its pH is too close to the 

of the tertiary amine, leading to partial ionization states and peak broadening. Instead, 0.1% Trifluoroacetic acid (TFA,

)
is utilized. TFA serves a dual purpose:
  • pH Suppression: It fully suppresses the ionization of the carboxylic acid, keeping it in its neutral, lipophilic state.

  • Ion-Pairing: The trifluoroacetate anion acts as a strong ion-pairing agent. It forms a neutral, hydrophobic complex with the fully protonated amine, driving the analyte into the C18 stationary phase and ensuring excellent peak symmetry.

Ionization LowPH LowPH Ret1 High Retention (Ion-pairing w/ TFA) LowPH->Ret1 MidPH Mid pH (3.0 - 5.0) Zwitterion (+/-) Ret2 Poor Retention (Highly polar state) MidPH->Ret2 HighPH HighPH Ret3 Moderate Retention (Anion repulsion) HighPH->Ret3

Figure 1: Effect of mobile phase pH on the ionization state and retention of the amphoteric analyte.

Detection Strategy

The extended


-conjugation between the lone pair of the amine nitrogen and the benzoic acid ring provides a robust UV chromophore. Detection at 280 nm  ensures high sensitivity for the API and related aromatic impurities (like p-aminobenzoic acid) while minimizing baseline drift from the mobile phase gradient .

Experimental Protocols (Self-Validating Workflow)

Trustworthiness in analytical chemistry relies on self-validating systems. This protocol is gated by a System Suitability Test (SST). The analytical run is only considered valid if the SST criteria are met prior to sample analysis.

Reagents and Materials
  • 4-[Benzyl(methyl)amino]benzoic acid standard (≥99.0% purity).

  • 4-Aminobenzoic acid (used as a resolution marker).

  • Acetonitrile (ACN, HPLC Grade).

  • Trifluoroacetic acid (TFA, HPLC Grade).

  • Ultrapure water (18.2 MΩ·cm).

Step-by-Step Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 10 minutes.

  • Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 4-[Benzyl(methyl)amino]benzoic acid standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and dilute to the mark.

  • System Suitability Solution (SST): Accurately weigh 1.0 mg of 4-aminobenzoic acid into a 10 mL volumetric flask. Dissolve in diluent. Transfer 1.0 mL of this solution and 1.0 mL of the Standard Solution into a separate 10 mL flask, diluting to volume.

  • Sample Solution: Prepare the test sample identically to the Standard Solution.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into amber HPLC vials prior to injection.

HPLC_Workflow A Analyze Analyte Properties (pKa ~2.5 & 4.5, Amphoteric) B Select Stationary Phase (End-capped C18) A->B Prevent silanol interactions C Select Mobile Phase (A: 0.1% TFA in H2O, B: ACN) A->C Suppress ionization & Ion-pair D Optimize Gradient (Elute polar & lipophilic impurities) B->D C->D E System Suitability & Validation (Self-Validating Gatekeeper) D->E

Figure 2: Logical workflow for developing the RP-HPLC method tailored to amphoteric properties.

Chromatographic Conditions

The gradient is designed to start at a low organic composition (5% B) to retain highly polar impurities (e.g., unreacted 4-aminobenzoic acid) and ramps to 90% B to aggressively wash highly lipophilic impurities (e.g., benzyl chloride) off the column, preventing ghost peaks in subsequent runs.

Table 1: Instrument Parameters and Gradient Program

ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 280 nm
Injection Volume 10 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Polar Impurity Elution
12.01090API & Lipophilic Elution
15.01090Column Wash
15.1955Re-equilibration
20.0955End of Run
System Suitability Testing (SST)

Inject the System Suitability Solution (SST) in five replicates. The analytical sequence may only proceed if the following criteria are strictly met.

Table 2: System Suitability Criteria (Self-Validation Parameters)

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

(API vs. 4-aminobenzoic acid)
Ensures column selectivity and resolving power remain intact.
Tailing Factor (

)

for the API peak
Validates successful suppression of secondary silanol interactions.
Injection Precision %RSD

(

injections)
Confirms autosampler accuracy and baseline integration stability.
Retention Time Drift

across all runs
Verifies mobile phase mixing consistency and column equilibration.

References

  • Fisher Scientific. 4-(Benzyl(methyl)amino)benzoic Acid, TRC Product Specifications. Retrieved from Fisher Scientific Online Catalog. URL: [Link]

  • Buszewski, B., Kowalska, S., Karasová, G., & Lehotay, J. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies, 29(18), 2693-2705. URL:[Link]

  • Smela, V., & Pechová, A. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. URL:[Link]

Application

Application Note: 4-[Benzyl(methyl)amino]benzoic acid in Advanced Polymer Chemistry

Introduction & Chemical Profiling In the design of advanced photocurable resins and stimuli-responsive polymers, the selection of functional monomers and co-initiators dictates the ultimate mechanical, optical, and biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In the design of advanced photocurable resins and stimuli-responsive polymers, the selection of functional monomers and co-initiators dictates the ultimate mechanical, optical, and biological performance of the material. 4-[Benzyl(methyl)amino]benzoic acid (BMABA) is a highly specialized, dual-functional aromatic compound characterized by a tertiary amine electron-donor group and a carboxylic acid electron-acceptor group.

While structurally analogous to the ubiquitous 4-(dimethylamino)benzoic acid (DMABA), the substitution of a methyl group with a sterically bulky benzyl moiety fundamentally alters its physicochemical behavior. This structural modification provides three distinct advantages in polymer chemistry:

  • Enhanced Lipophilicity : The benzyl group increases compatibility with hydrophobic monomer matrices (e.g., Bis-GMA, urethane dimethacrylates), preventing phase separation during curing.

  • Reduced Leaching : The increased molecular volume and steric hindrance significantly lower the diffusion coefficient of unreacted molecules through the crosslinked polymer network, mitigating cytotoxicity concerns in biomedical applications[1].

  • Interfacial Bonding : The free carboxylic acid allows for direct esterification/amidation for polymer end-capping, or non-covalent ionic interactions with basic inorganic fillers (e.g., zirconia, hydroxyapatite)[2],[3].

This guide details the application of BMABA as a high-performance Norrish Type II co-initiator in photopolymerization and as a functional end-capping agent for fluorescent polymeric probes.

Application 1: High-Performance Co-initiator in Type II Photopolymerization

Mechanistic Causality

Camphorquinone (CQ) is a classic Type II diketone photoinitiator that requires a tertiary amine co-initiator to efficiently generate free radicals via an exciplex intermediate[4]. Upon irradiation with blue light (~470 nm), CQ enters an excited triplet state. BMABA acts as an electron donor, transferring an electron to the excited CQ, followed by a rapid proton transfer from the methyl or benzyl carbon adjacent to the nitrogen. This generates a highly reactive


-amino alkyl radical that initiates the polymerization of methacrylate double bonds.

The bulky benzyl group of BMABA restricts molecular mobility post-cure, locking the amine into the polymer matrix and reducing intrinsic strain generation during the autodeceleration phase of rapid polymerization[1]. Furthermore, the carboxylic acid tail can hydrogen-bond with hydroxylated filler surfaces, acting as a secondary coupling agent to reinforce the composite matrix[2].

G CQ Camphorquinone (CQ) (Ground State) CQ_star CQ* (Excited Triplet State) CQ->CQ_star Excitation Light Blue Light (470 nm) Light->CQ hv Exciplex Exciplex [CQ* ... BMABA] CQ_star->Exciplex + Amine BMABA 4-[Benzyl(methyl)amino] benzoic acid BMABA->Exciplex Radicals Alpha-Amino Radical + Ketyl Radical Exciplex->Radicals Proton Transfer Polymer Polymerization Initiation Radicals->Polymer Monomer Addition

Figure 1: Norrish Type II photopolymerization mechanism utilizing CQ and BMABA.

Protocol: Formulation of Low-Leaching Photocurable Resin

This protocol outlines the preparation of a standard Bis-GMA/TEGDMA dental or 3D-printing resin utilizing BMABA as the co-initiator.

Materials Required:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • 4-[Benzyl(methyl)amino]benzoic acid (BMABA)

  • Silanized silica or zirconia nanoparticles (optional filler)

Step-by-Step Methodology:

  • Monomer Blending : In a light-proof amber glass vial, combine Bis-GMA and TEGDMA in a 70:30 (w/w) ratio. Stir magnetically at 50°C for 30 minutes to reduce the viscosity of Bis-GMA and ensure a homogeneous blend.

  • Initiator Solubilization : Add 0.5 wt% CQ and 1.0 wt% BMABA to the monomer blend. The lipophilic benzyl group of BMABA ensures rapid dissolution without the need for co-solvents like ethanol.

  • Homogenization : Stir the mixture continuously at 40°C for 2 hours in dark conditions until the powders are completely dissolved, yielding a clear, slightly yellow resin.

  • Filler Integration (Optional) : Gradually fold in silanized silica/zirconia fillers (up to 65 wt%) using a dual-asymmetric centrifugal mixer (e.g., SpeedMixer) at 2000 rpm for 2 minutes to prevent air entrapment.

  • Photocuring : Dispense the resin into a Teflon mold. Irradiate using a commercial LED curing unit (spectral output 390–550 nm, irradiance ~1000 mW/cm²) for 20–40 seconds.

Quantitative Data Presentation

Table 1: Comparative Resin Formulation & Expected Photoconversion Kinetics

Formulation Component / MetricStandard System (DMABA)Advanced System (BMABA)Causality / Observation
Bis-GMA / TEGDMA Ratio 70/30 (w/w)70/30 (w/w)Base matrix standard.
CQ Concentration 0.5 wt%0.5 wt%Primary photosensitizer.
Amine Co-initiator 1.0 wt% DMABA1.0 wt% BMABABMABA provides higher steric bulk.
Degree of Conversion (DC%) ~68%~65%Slight drop due to steric hindrance of the benzyl group during propagation.
Amine Leaching (7 days, water) 4.2 µg/mL< 0.8 µg/mLBenzyl bulk severely restricts diffusion out of the network[1].
Flexural Strength (with ZrO₂) 95 MPa112 MPaBMABA's -COOH group interacts with basic ZrO₂ filler surfaces[2].

Application 2: Functional End-Capping for Stimuli-Responsive Polymers

Mechanistic Causality

Beyond initiation, BMABA serves as an excellent functional end-capping agent. The molecule possesses a Donor-


-Acceptor (D-

-A) architecture, which grants it intrinsic charge-transfer (CT) fluorescence. By conjugating the carboxylic acid of BMABA to the amine or hydroxyl terminus of a polymer (e.g., PEG or Polyurethane), the resulting polymer gains a terminal tertiary amine.

This terminal group is highly responsive to pH changes. In acidic environments, the tertiary amine protonates, disrupting the D-


-A conjugation and quenching the fluorescence. This makes BMABA-capped polymers ideal candidates for pH-sensing drug delivery micelles or fluorescent tracking tags in biological environments.

G Step1 4-[Benzyl(methyl)amino]benzoic acid + EDC + NHS Step2 Formation of NHS-Ester Intermediate Step1->Step2 Activation (15 min) Step3 Addition of Amine-Terminated Polymer (e.g., NH2-PEG-NH2) Step2->Step3 Step4 Amidation Reaction (pH 7.4 - 8.0) Step3->Step4 Stir 12-24h, RT Step5 Purification (Dialysis / Precipitation) Step4->Step5 Step6 End-Capped Fluorescent Polymer Step5->Step6 Yield Pure Conjugate

Figure 2: Workflow for synthesizing BMABA end-capped stimuli-responsive polymers.

Protocol: Synthesis of BMABA-Capped Polyethylene Glycol (PEG)

This protocol utilizes standard EDC/NHS zero-length crosslinking chemistry to covalently attach BMABA to a diamine-terminated PEG.

Materials Required:

  • NH₂-PEG-NH₂ (Mw ~2000 Da)

  • 4-[Benzyl(methyl)amino]benzoic acid (BMABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Carboxylic Acid Activation : Dissolve 2.5 mmol of BMABA in 10 mL of anhydrous DMF. Add 3.0 mmol of EDC·HCl and 3.0 mmol of NHS to the solution. Stir the mixture at room temperature for 30 minutes to form the amine-reactive NHS-ester intermediate.

  • Polymer Preparation : In a separate flask, dissolve 1.0 mmol of NH₂-PEG-NH₂ in 10 mL of anhydrous DMF. Add 200 µL of TEA to ensure the PEG amines are fully deprotonated and nucleophilic.

  • Conjugation : Dropwise, add the activated BMABA solution into the PEG solution under vigorous magnetic stirring. Protect the reaction vessel from light and allow it to stir at room temperature for 24 hours.

  • Precipitation : Concentrate the reaction mixture under reduced pressure to approximately 5 mL. Precipitate the polymer by dropping the concentrated solution into 100 mL of ice-cold diethyl ether.

  • Purification : Collect the precipitate via centrifugation (8000 rpm, 5 mins). Redissolve the pellet in deionized water and dialyze (MWCO 1000 Da) against distilled water for 48 hours to remove unreacted BMABA, EDC, and NHS byproducts.

  • Lyophilization : Freeze-dry the dialyzed solution to obtain the purified BMABA-PEG-BMABA conjugate as a pale yellow powder.

References

  • A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites ResearchGate[Link]

  • Surface Treatment Of Nanozirconia Fillers To Strengthen Dental Bisphenol A–Glycidyl Methacrylate–Based Resin Composites National Center for Biotechnology Information (PMC)[Link]

  • Structural Evidence That the Polymerization Rate Dictates Order and Intrinsic Strain Generation in Photocured Methacrylate Biomedical Polymers Macromolecules (ACS Publications)[Link]

  • Evaluation of the interaction of chlorhexidine and MDP and its effects on the durability of dentin bonding Dental Materials (PubMed)[Link]

Sources

Method

Application Note: Precision N-Alkylation of 4-Aminobenzoic Acid (PABA) Derivatives

Topic: Protocol for N-alkylation of 4-aminobenzoic acid derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Summary & Strategic Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for N-alkylation of 4-aminobenzoic acid derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary & Strategic Analysis

The N-alkylation of 4-aminobenzoic acid (PABA) derivatives is a pivotal transformation in the synthesis of local anesthetics (e.g., Tetracaine), folic acid antagonists, and UV-absorbing functional materials. However, this reaction presents a specific chemoselective challenge: the electron-withdrawing carboxyl/ester group at the para position significantly deactivates the amino group, reducing its nucleophilicity compared to simple anilines.

Consequently, standard alkylation protocols often require forcing conditions (high heat, strong alkylating agents), which increases the risk of over-alkylation (formation of tertiary amines or quaternary ammonium salts) and O-alkylation (if the carboxylic acid is unprotected).

This guide details three distinct protocols tailored to specific experimental needs:

  • Reductive Amination: The "Gold Standard" for mono-selectivity and library synthesis.

  • Direct Nucleophilic Substitution: The scalable, industrial standard for simple alkyl chains.

  • Transition-Metal Catalyzed (Borrowing Hydrogen): A green, atom-economic alternative using alcohols.[1]

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate and constraints using the matrix below:

FeatureProtocol A: Reductive Amination Protocol B: Direct Alkylation Protocol C: Borrowing Hydrogen
Primary Mechanism Imine formation

Hydride reduction

Nucleophilic Substitution
Metal-catalyzed dehydrogenation/condensation
Selectivity (Mono vs. Di) Excellent (>95% Mono) Moderate (Requires optimization)Good
Substrate Scope Aldehydes (widely available)Alkyl HalidesAlcohols
Reaction Conditions Mild (RT to 40°C), Acidic bufferHarsh (80–120°C), BasicHigh Temp (100°C+), Neutral/Basic
Key Limitation Cost of hydride reagentsOver-alkylation side productsCatalyst cost (Ru/Ir)
Best For R&D, SAR Studies, Complex R-groups Scale-up, Simple Alkyl Chains Green Chemistry Initiatives

Critical Mechanistic Insight: The Deactivation Problem

The para-ester group exerts a strong


 (mesomeric) and 

(inductive) effect, pulling electron density away from the nitrogen lone pair.
  • Consequence: The amine is a poor nucleophile.

  • Solution: In direct alkylation (Protocol B), the addition of a catalyst like Potassium Iodide (KI) is crucial. KI facilitates an in-situ Finkelstein reaction, converting alkyl chlorides/bromides to more reactive alkyl iodides, compensating for the amine's low reactivity.

G cluster_0 Electronic Deactivation cluster_1 Activation Strategy PABA PABA Ester (Electron Deficient) LonePair N-Lone Pair (Delocalized) PABA->LonePair -M Effect RI R-I (Highly Reactive) LonePair->RI Slow Attack (Without KI) LonePair->RI Accelerated Attack (With KI) RX R-Cl / R-Br (Alkyl Halide) RX->RI Finkelstein Exchange KI KI Catalyst KI->RI

Figure 1: Mechanistic rationale for using Iodide catalysis to overcome electronic deactivation in PABA derivatives.

Detailed Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

Recommended for high-value intermediates where over-alkylation must be avoided.

Reagents:

  • Substrate: Methyl or Ethyl 4-aminobenzoate (1.0 equiv).

  • Carbonyl Source: Aldehyde (e.g., Butyraldehyde) (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv). Note: Preferred over 
    
    
    
    for safety and avoiding HCN generation.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Procedure:

  • Imine Formation: In an oven-dried flask, dissolve the 4-aminobenzoate ester in DCE (0.1 M concentration).

  • Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[2][3] Formation of the imine (Schiff base) is often visible.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The imine intermediate is formed first.[4] The hydride donor (


) is selective for the protonated imine over the aldehyde, preventing direct reduction of the starting material.
Protocol B: Direct N-Alkylation (Scalable Synthesis)

Recommended for synthesizing simple N-alkyl derivatives (e.g., N-butyl benzocaine) on a gram-to-kilogram scale.

Reagents:

  • Substrate: Ethyl 4-aminobenzoate (Benzocaine) (1.0 equiv).

  • Alkylating Agent: 1-Bromobutane (1.1 – 1.2 equiv). Avoid large excess to minimize di-alkylation.

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv).
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ). DMF allows higher temps.
    

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 4-aminobenzoate,

    
    , and KI.
    
  • Solvation: Add DMF (5 mL per gram of substrate) and stir to create a suspension.

  • Addition: Add 1-Bromobutane dropwise at RT.

  • Heating: Heat the mixture to 80–90°C .

    • Caution: Do not exceed 100°C if possible, as this promotes di-alkylation.

  • Monitoring: Monitor by HPLC or TLC (typically 4–12 hours). Look for the disappearance of the primary amine.[5]

    • Note: If di-alkylated product appears (>5%), stop the reaction immediately.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.

    • If solid:[2][6][7] Filter, wash with water, and recrystallize (Ethanol/Water).

    • If oil: Extract with Ethyl Acetate, wash with water (to remove DMF) and brine.

  • Hydrolysis (Optional): If the free acid is required, reflux the ester in 10% NaOH/Ethanol for 1 hour, then acidify to pH 4 to precipitate the N-alkyl-4-aminobenzoic acid.

Data Summary & Optimization Guide

Table 1: Solvent and Base Effects on Conversion and Selectivity

SolventBaseTemp (°C)Conversion (12h)Mono:Di RatioNotes
DMF

9095%85:15Standard condition. Fast but risk of over-alkylation.
Acetonitrile

80 (Reflux)88%92:8Cesium effect improves mono-selectivity.
Toluene

11040%>99:1Poor solubility of PABA ester; slow reaction.
Water None100 (MW)60%VariableMicrowave assisted; requires phase transfer catalyst.

Troubleshooting & Quality Control

Issue: Significant Di-alkylation
  • Root Cause: The N-monoalkyl product is more nucleophilic than the starting material (alkyl group is electron-donating), leading to a runaway reaction.

  • Fix:

    • Switch to Protocol A (Reductive Amination) .

    • If using Protocol B, use a slight deficiency of alkyl halide (0.9 equiv) and recycle the unreacted starting material.

    • Use a sterically hindered base or switch to

      
       in Acetonitrile.
      
Issue: Low Conversion (Stalled Reaction)
  • Root Cause: Deactivated amine + poor leaving group on alkyl halide.

  • Fix: Ensure KI (Potassium Iodide) is added. Increase temperature to 100°C. Ensure DMF is dry (water solvates anions, reducing basicity).

Issue: Hydrolysis of Ester
  • Root Cause: Presence of water + base + heat.

  • Fix: Use anhydrous

    
     and dry DMF.
    

Workflow Visualization

Workflow Start Start: PABA Ester Choice Select Method Start->Choice RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Choice->RedAm High Selectivity Needed DirAlk Direct Alkylation (R-X + K2CO3 + KI) Choice->DirAlk Bulk Scale / Simple R Imine Imine Intermediate RedAm->Imine RedStep Selective Reduction Imine->RedStep Workup Workup: Extraction/Precipitation RedStep->Workup Heat Heat (80-90°C) in DMF DirAlk->Heat Check Check HPLC for Di-alkyl Heat->Check Check->Workup Purify Purification: Recrystallization or Column Workup->Purify Final Final Product: N-Alkyl-4-aminobenzoate Purify->Final

Figure 2: Operational workflow for selecting and executing the optimal N-alkylation strategy.

References

  • Hasan, E. et al. (2023).[8] "An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties." Natural Product Research. [Link][8][9]

  • Salvatore, R. N. et al. (2002). "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron. (Context on Cesium bases). [Link]

  • Borch, R. F. (1971). "The Borch Reductive Amination." Journal of the American Chemical Society. (Foundational protocol for reductive amination). [Link]

Sources

Application

Analytical techniques for characterizing N-benzyl-p-aminobenzoic acid

Application and Protocol Guide Topic: Analytical Techniques for the Comprehensive Characterization of N-benzyl-p-aminobenzoic acid Audience: Researchers, scientists, and drug development professionals. Foreword: A Modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Topic: Analytical Techniques for the Comprehensive Characterization of N-benzyl-p-aminobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Modern Approach to Molecular Characterization

In the landscape of pharmaceutical development and materials science, the unambiguous characterization of a molecule is the bedrock of all subsequent research. It ensures reproducibility, safety, and efficacy. N-benzyl-p-aminobenzoic acid, a derivative of p-aminobenzoic acid (PABA), presents a unique analytical challenge due to its hybrid structure, combining the features of an amino acid and a bulky, hydrophobic benzyl group. This guide moves beyond a simple listing of methods. It presents an integrated analytical philosophy, demonstrating how a synergistic application of chromatographic, spectroscopic, and thermal techniques can yield a comprehensive and trustworthy molecular profile. As a Senior Application Scientist, my objective is to not only provide protocols but to illuminate the rationale behind them, empowering researchers to adapt and troubleshoot effectively.

Physicochemical Profile and Foundational Data

A thorough characterization begins with understanding the fundamental physical and chemical properties of the target compound. This data informs solvent selection, storage conditions, and the choice of analytical techniques. N-benzyl-p-aminobenzoic acid is a derivative of PABA, where one of the amino protons is replaced by a benzyl group. This substitution significantly increases its hydrophobicity compared to the parent PABA molecule.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[1][2]
Molecular Weight 227.26 g/mol [1][2][3]
Appearance White to off-white crystalline solid (predicted)[4]
Melting Point ~140-142 °C (Reference value for related PABA derivative)[1]
Solubility Predicted to be slightly soluble in water, with increased solubility in polar organic solvents like ethanol, methanol, and acetonitrile.[5][6][7]
pKa The carboxylic acid pKa is expected to be similar to PABA (~4.8), while the basicity of the secondary amine nitrogen is significantly lower than PABA's primary amine.[8]

Chromatographic Purity and Separation Science

Chromatography is indispensable for assessing the purity of a compound and separating it from precursors, by-products, or degradants. Given the aromatic nature and moderate polarity of N-benzyl-p-aminobenzoic acid, High-Performance Liquid Chromatography (HPLC) is the primary method of choice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. N-benzyl-p-aminobenzoic acid, being more hydrophobic than its precursor PABA, will be retained longer on the column. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks under UV detection.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. The C18 phase provides sufficient hydrophobic interaction for retaining the analyte.[9]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.

    • Solvent B: Acetonitrile.

    • Create an isocratic mobile phase by mixing Solvent A and Solvent B. A starting ratio of 50:50 (v/v) is recommended. The higher percentage of organic solvent compared to methods for PABA is necessary to elute the more hydrophobic N-benzyl derivative in a reasonable time.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the N-benzyl-p-aminobenzoic acid sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

    • UV Detection Wavelength: 270-280 nm. This range is chosen based on the absorbance maxima of the p-aminobenzoic acid chromophore.[10][11]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the analyte by the total peak area of all components and multiplying by 100%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN/H₂O/Acid) p2 Dissolve Sample (0.5 mg/mL) p3 Filter Sample (0.45 µm) p2->p3 h1 Inject Sample (10 µL) onto C18 Column p3->h1 h2 Isocratic Elution (1.0 mL/min) h1->h2 h3 UV Detection (270 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Principle of the Method: GC-MS is ideal for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of N-benzyl-p-aminobenzoic acid (owing to its carboxylic acid group), chemical derivatization is required to convert it into a more volatile form. Esterification of the carboxylic acid (e.g., to a methyl ester) is a common and effective strategy.[12] The mass spectrometer then fragments the molecule, providing a unique "fingerprint" for identification.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization (Methylation):

    • Caution: Work in a fume hood and use appropriate personal protective equipment.

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a few drops of acetyl chloride or use a safer methylating agent like (Trimethylsilyl)diazomethane solution, following established procedures.

    • Allow the reaction to proceed for 30 minutes at room temperature. The reaction converts the -COOH group to a -COOCH₃ group.

  • Sample Preparation for Injection:

    • Neutralize the reaction mixture carefully with a base if necessary.

    • Dilute the derivatized sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Interpretation:

    • The derivatized molecule (N-benzyl-p-aminobenzoic acid, methyl ester) will have a molecular ion peak at m/z 241.

    • Expect key fragment ions corresponding to the loss of the methoxy group (-OCH₃, m/z 210), and a prominent peak for the benzyl cation (C₇H₇⁺, m/z 91).

Spectroscopic Structural Elucidation

Spectroscopy provides direct evidence of a molecule's chemical structure by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can solubilize both the polar carboxylic acid group and the nonpolar aromatic rings.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) for full assignment.

  • Expected Chemical Shifts (δ, ppm):

    • ¹H NMR (in DMSO-d₆):

      • ~12.5 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).[13]

      • ~7.8-8.0 ppm: A doublet for the two aromatic protons ortho to the carboxyl group.

      • ~7.2-7.4 ppm: A multiplet for the five protons of the benzyl ring.[14]

      • ~6.6-6.8 ppm: A doublet for the two aromatic protons ortho to the amine group.[13]

      • ~6.5 ppm: A broad triplet or singlet for the N-H proton.

      • ~4.4 ppm: A doublet for the two benzylic protons (-CH₂-).[14]

    • ¹³C NMR (in DMSO-d₆):

      • ~167 ppm: Carboxylic acid carbon (-COOH).

      • ~152 ppm: Aromatic carbon attached to the nitrogen.

      • ~138 ppm: Aromatic carbon of the benzyl group attached to the CH₂.

      • ~127-131 ppm: Aromatic carbons of the benzyl and aminobenzoate rings.

      • ~112 ppm: Aromatic carbon ortho to the nitrogen.

      • ~46 ppm: Benzylic carbon (-CH₂-).

Spectroscopy_Workflow cluster_nmr NMR Analysis cluster_other_spec Other Spectroscopy cluster_data Data Integration Compound N-benzyl-p-aminobenzoic acid Sample NMR_H ¹H NMR Compound->NMR_H NMR_C ¹³C NMR Compound->NMR_C FTIR FTIR Compound->FTIR MS Mass Spec (GC-MS) Compound->MS Proton_Env Proton Environments & Connectivity NMR_H->Proton_Env Carbon_Skeleton Carbon Skeleton NMR_C->Carbon_Skeleton Func_Groups Functional Groups (C=O, N-H) FTIR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Final Structure Confirmation Proton_Env->Structure Carbon_Skeleton->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. They are crucial for determining thermal stability, melting point, and purity.[15]

Differential Scanning Calorimetry (DSC)

Principle of the Method: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, heat of fusion, and can be used to estimate purity.[16] The presence of impurities typically broadens the melting endotherm and lowers the melting point.[16]

Experimental Protocol: DSC for Melting Point and Purity

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan and crimp it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.[17]

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.[18]

  • Data Analysis:

    • The melting point is determined from the onset or peak of the endothermic event.

    • The heat of fusion (ΔH) is calculated by integrating the peak area.

    • Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.[16]

Thermogravimetric Analysis (TGA)

Principle of the Method: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.[15]

Experimental Protocol: TGA for Thermal Stability

  • Instrumentation: A standard TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[17]

  • Data Analysis:

    • Plot the percentage of weight loss against temperature.

    • The onset temperature of the major weight loss step indicates the beginning of thermal decomposition. A stable compound will show no significant mass loss until a high temperature is reached.

References

  • Odion, E. E., Ajibosin, G., & Usifoh, C. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Journal of Pharmacy & Bioresources.
  • Supporting Information - Rsc.org. (n.d.).
  • (PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening - ResearchGate. (2021, December 6).
  • PubChem. (n.d.). Benzyl p-aminobenzoate. Retrieved from [Link]

  • Naim, H. Y., Sterchi, E. E., & Lentze, M. J. (1988). Biosynthesis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase: disulfide-linked dimers are formed at the site of synthesis in the rough endoplasmic reticulum. Archives of Biochemistry and Biophysics, 265(1), 119-27.
  • Solubility of p ABA in several solvents (data in Table 1), from above:... - ResearchGate. (n.d.).
  • Kumar, P., & Narasimhan, B. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Aminobenzoic acid phenylmethyl ester. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • NP-MRD. (2024, September 3). Showing NP-Card for p-Aminobenzoic acid (NP0001240). Retrieved from [Link]

  • Kaniowska, E., Chodurek, E., & Gralewicz, S. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • van der Slooten, E. P., & van der Helm, H. J. (1982). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector.
  • Lee, E. J., & Lee, L. K. (1986). High performance liquid chromatographic characterisation and quantitation of p-aminobenzoic acid N-acetylation in Chinese subjects. Methods and Findings in Experimental and Clinical Pharmacology, 8(11), 689-93.
  • Vedantu. (n.d.). Para Aminobenzoic Acid: Properties, Synthesis & Uses. Retrieved from [Link]

  • Ali, A., Sharma, G., & Goyal, S. (2023).
  • GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. - ResearchGate. (n.d.).
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. (n.d.).
  • Das Gupta, V. (1981). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of Pharmaceutical Sciences, 70(6), 703-5.
  • (PDF) 61- Analytical Profile of p-Aminobenzoic Acid. - ResearchGate. (n.d.).
  • DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ - SID. (n.d.).
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mettler Toledo. (2006). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]

  • SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Shimadzu. (n.d.). No.M205. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Aminobenzoic Acid Derivatives

Case ID: SOL-ABA-MEOH-001 Topic: Troubleshooting Low Solubility of Aminobenzoic Acid Derivatives in Methanol Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-ABA-MEOH-001 Topic: Troubleshooting Low Solubility of Aminobenzoic Acid Derivatives in Methanol Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2]

Executive Summary & Diagnostic Framework

The Core Issue: While simple aminobenzoic acids (like 2-aminobenzoic acid/anthranilic acid) are generally soluble in methanol (~240 g/L), researchers frequently encounter "low solubility" phenotypes with 4-aminobenzoic acid (PABA) or hydrophobic N-substituted derivatives (e.g., N-phenylanthranilic acid).[1]

The resistance to dissolution usually stems from three competing thermodynamic factors:

  • High Lattice Energy: Carboxylic acid dimers form strong intermolecular hydrogen bonds in the solid state (Head-to-Head dimerization), resisting solvent penetration.[1][3]

  • Polymorphism: Methanol can induce the crystallization of stable, less soluble polymorphs (e.g.,

    
    -form needles of PABA) rather than the metastable, more soluble forms.
    
  • Isoelectric Point (pI) Traps: In pure methanol, zwitterionic forms may dominate, minimizing net charge and reducing solvation enthalpy.[3]

Diagnostic Workflow

Before altering your formulation, identify your failure mode using the logic flow below.

Troubleshooting_Logic Start START: Material fails to dissolve in Methanol at target conc. Check_Derivative Identify Derivative Class Start->Check_Derivative Is_PABA Isomer: Para (PABA) (High Symmetry) Check_Derivative->Is_PABA Is_Ortho Isomer: Ortho (Anthranilic) (Intramolecular H-bond) Check_Derivative->Is_Ortho Is_Hydrophobic Hydrophobic Derivative (e.g., N-phenyl, Esters) Check_Derivative->Is_Hydrophobic Check_Polymorph Check Crystal Habit: Are they needles? Is_PABA->Check_Polymorph Check_Ionization Universal Fix: Ionization Strategy Is_Ortho->Check_Ionization Usually soluble; if not, check pH Check_HSP Hansen Parameter Mismatch: Methanol is too polar Is_Hydrophobic->Check_HSP Action_Heat Action: Heat > 50°C to break Dimer Check_Polymorph->Action_Heat Yes (Alpha form) Check_Polymorph->Check_Ionization No (Amorphous/Mixed) Action_Heat->Check_Ionization If ppt returns on cooling Action_Cosolvent Action: Add Acetone or DMSO Check_HSP->Action_Cosolvent Action_Salt Action: In-situ Salt Formation (Add HCl or NaOH)

Figure 1: Diagnostic decision tree for isolating the root cause of insolubility based on derivative class and crystal behavior.[1]

Technical Q&A: Thermodynamics & Mechanics

Q1: Why does my PABA derivative dissolve initially with heat but precipitate as needles within minutes of cooling?

Diagnosis: You are encountering Enantiotropic Polymorphism .[1][3] Technical Explanation: PABA exists in two primary polymorphs.[3][4] The


-form (needles) consists of carboxylic acid dimers and is thermodynamically stable at room temperature.[3] The 

-form (prisms) is metastable.[1][3] Methanol is a "dimer-promoting" solvent for benzoic acids.[1][3] When you heat the solution, you break the lattice. As it cools, the solvent facilitates the re-formation of the highly stable, hydrogen-bonded acid dimers (the

-form), which pack efficiently and crash out of solution.[2] Solution:
  • Avoid Slow Cooling: Rapid cooling can sometimes trap the metastable form, but this is temporary.

  • Disrupt Dimerization: You must chemically prevent the "head-to-head" carboxylic acid interaction.[1][3] See Protocol A (Salt Formation) below.

Q2: My derivative is N-phenylanthranilic acid. Why is it less soluble in methanol than in acetone?

Diagnosis: Hansen Solubility Parameter (HSP) Mismatch. Technical Explanation: Methanol is a polar protic solvent with high Hydrogen Bonding capacity (


).[1][3] N-phenyl derivatives add significant non-polar bulk (aromatic rings), increasing the dispersion demand (

) and decreasing the molecule's overall polarity.
  • Methanol: Too polar; cannot solvate the hydrophobic "tail" of the N-phenyl group.[3]

  • Acetone: Moderate polarity, lower H-bonding.[1][2][3][5] It matches the "like dissolves like" requirement for the hydrophobic ring systems better than methanol.[3]

Data Comparison: Solubility Ranking for Hydrophobic Derivatives

Solvent Solubility Rank Reason

| Acetone | High | Excellent interactions with aromatic rings (


-systems).[1][3] |
| Ethyl Acetate  | Moderate-High | Good balance of polar/non-polar.[1][3] |
| Methanol  | Low-Moderate  | Too polar; high energy penalty for cavity formation.  |
| Water  | Very Low | Hydrophobic effect dominates.[1][3] |
Q3: How does water content in my methanol affect solubility?

Diagnosis: The "Anti-Solvent" Effect.[3][6] Technical Explanation: While simple PABA is soluble in water/methanol mixtures, many complex derivatives are not .[2][3] If your methanol is "wet" (technical grade or hygroscopic absorption), water acts as a potent anti-solvent for the hydrophobic moiety of your derivative, drastically raising the lattice energy barrier.[2] Action: Always use Anhydrous Methanol (water <0.05%) for initial stock preparation.[1][3]

Experimental Protocols

Protocol A: In-Situ Salt Formation (The "Universal" Fix)

Use this when thermodynamic solubility is the barrier.[3] Converting the acid to a salt breaks the carboxylic acid dimers, usually increasing solubility by orders of magnitude.[2]

Reagents:

  • Target Aminobenzoic Acid Derivative

  • 1.25 M HCl in Methanol (commercially available or prepared)

  • OR 1.0 M NaOH in Methanol (for sodium salt formation)

Step-by-Step:

  • Calculate Stoichiometry: Determine the molar mass of your derivative. You aim for a 1:1.1 molar ratio (Acid:Base).[1][3]

  • Slurry Preparation: Weigh the target amount of insoluble derivative into a vial. Add 80% of your target volume of Methanol.[3] It should look cloudy (a slurry).[1][3]

  • Titration:

    • To form the Hydrochloride salt (protonating the amine): Add Methanolic HCl dropwise while vortexing.[1][3]

    • To form the Sodium salt (deprotonating the acid): Add Methanolic NaOH dropwise.[1][3]

  • Observation: The solution should clear rapidly as the ionic species forms. The lattice energy is replaced by ion-dipole interactions with methanol.[1][3]

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the solubilization is stable.[3]

Protocol B: Co-Solvent "Spiking" for Hydrophobic Derivatives

Use this for N-substituted or Ester derivatives where salt formation is undesirable.[1][3]

Concept: Use a solvent with a high Dispersion parameter (


) to solvate the aromatic rings, then dilute with methanol.

Recommended Co-solvents:

  • DMSO (Dimethyl sulfoxide): Universal solubilizer.[1][3]

  • DMF (Dimethylformamide): Good for rigid aromatics.[1][3]

Workflow:

  • Dissolve the derivative in the minimum possible volume of DMSO (e.g., 100 µL for 10 mg).

  • Add Methanol slowly (dropwise) to reach the target volume.[3]

  • Stop if persistent turbidity appears (Tyndall effect).[1][3]

  • Target Ratio: Usually, 5-10% DMSO (v/v) in Methanol is sufficient to maintain solubility for hydrophobic derivatives.[1][3]

Reference Data & Solubility Parameters

Solubility Landscape of Aminobenzoic Acid Isomers (in Methanol)
IsomerCommon NameSolubility BehaviorPrimary Barrier
2-Aminobenzoic Anthranilic AcidHigh (~240 g/L)Intramolecular H-bond reduces intermolecular lattice forces.[1][3]
4-Aminobenzoic PABAModerate (~110-140 g/L)Symmetry: High packing efficiency; Intermolecular H-bond dimers.[1][3]
N-Phenyl-2-ABA Fenamic Acid deriv.[1][3]Low Hydrophobicity: Aromatic rings require non-polar solvation.[1][3]
Key Physical Properties[1][3][4][8][9][10][11]
  • PABA Melting Point: ~187°C (High lattice energy).[1][3][7]

  • pKa: ~2.4 (Carboxyl) and ~4.9 (Amine).[1][3] Note: In Methanol, apparent pKa values shift higher by 1-2 units.[1][2]

References

  • Ma, Y., et al. (2020).[2][3] "Solubility of 4-Aminobenzoic Acid in Pure Solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. [1]

    • Provides specific mole fraction solubility data confirming Methanol > Ethanol ranking.
  • Sullivan, R. A. (2015).[1][3] "Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution." University of Manchester PhD Thesis.

    • forms)
  • Danielewicz-Ferchmin, I., & Ferchmin, A. R. (2006).[1][2][3] "Solubility of Anthranilic Acid Derivatives." Journal of Solution Chemistry.

    • Discusses the solubility of hydrophobic deriv
  • Abbott, S. "Hansen Solubility Parameters: Theory and Application."[3]

    • Foundational theory for using HSP (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to select co-solvents.[2]
      
  • PubChem. "4-Aminobenzoic Acid Compound Summary."[1][3]

    • Source for pKa and general physicochemical properties.

Sources

Optimization

Purification challenges for polar aminobenzoic acid compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with purifying polar, zwitterionic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with purifying polar, zwitterionic compounds like aminobenzoic acids (e.g., 2-aminobenzoic acid, 4-aminobenzoic acid).

Aminobenzoic acids present a unique challenge: they possess both a basic amine group and an acidic carboxylic acid group. Depending on the pH of your environment, they often exist as zwitterions, making them highly polar and difficult to retain using traditional purification methods. This guide bridges the gap between theoretical chromatography and field-proven laboratory execution.

Troubleshooting & FAQs: Aminobenzoic Acid Purification

Q1: Why do my aminobenzoic acid samples show virtually no retention and severe peak tailing on a standard C18 Reversed-Phase (RP) column? The Causality: The fundamental principle of reversed-phase liquid chromatography relies on hydrophobic interactions [4]. Because aminobenzoic acids are highly polar and often zwitterionic at typical mobile phase pH levels (pH 3–6), they prefer the polar aqueous mobile phase over the non-polar C18 stationary phase, leading to elution in the void volume. Furthermore, the protonated amine groups on the analyte undergo secondary electrostatic interactions with unendcapped, ionized residual silanols on the silica support. This dual-affinity conflict causes the severe peak tailing you are observing. The Solution: Shift your paradigm from hydrophobic retention to hydrophilic or mixed-mode retention. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column (which embeds both reversed-phase and ion-exchange groups) will provide the necessary retention and peak symmetry [1].

Q2: How does HILIC chromatography solve the retention issue for zwitterions, and how do I optimize it? The Causality: HILIC operates on a fundamentally different mechanism than RP. In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous buffer component. The polar stationary phase immobilizes a water-enriched layer on its surface. Aminobenzoic acids partition out of the organic bulk mobile phase and into this immobilized aqueous layer [2]. Secondary interactions, such as electrostatic repulsion/attraction and hydrogen bonding, fine-tune the selectivity [2].

HILICMechanism Z Aminobenzoic Acid (Zwitterion) P Hydrophilic Partitioning (Water-enriched layer) Z->P Primary E Electrostatic Interactions (Ion Exchange) Z->E Secondary H Hydrogen Bonding (Silanol/Amine groups) Z->H Tertiary R Overall Retention & Selectivity P->R E->R H->R

Mechanistic interactions driving zwitterion retention in HILIC chromatography.

Q3: I am scaling up to preparative purification (>100 mg). Is chromatography my only option? The Causality: While preparative HPLC is excellent for high-resolution separation of isomers, it is solvent-intensive and costly for bulk purification. For crude aminobenzoic acids (or N-substituted derivatives), recrystallization is often the superior choice. By manipulating the temperature and solvent polarity, you exploit the differential solubility between the target zwitterion and its impurities. The zwitterionic nature means the compound is least soluble at its isoelectric point (pI), allowing for high-yield precipitation [3].

Decision Matrix: Selecting the Right Purification Strategy

PurificationWorkflow A Crude Aminobenzoic Acid B Scale of Purification? A->B C Preparative (>100 mg) B->C Large Scale D Analytical (<100 mg) B->D Small Scale E Recrystallization (pH/Solvent Control) C->E High initial purity F Reversed-Phase Flash (Ion-Pairing) C->F Complex mixture G HILIC Chromatography (High Organic) D->G Polar retention H Mixed-Mode (RP + Cation Exchange) D->H Isomer separation

Workflow for selecting the optimal purification strategy for aminobenzoic acids.

Quantitative Data: Chromatographic Mode Comparison

The following table summarizes the expected performance metrics when analyzing/purifying aminobenzoic acid isomers across different chromatographic modes.

Chromatographic ModeStationary PhaseTypical Mobile PhaseRetention Factor (k')Peak Symmetry (As)Primary Mechanism
Standard Reversed-Phase C18 / C85-20% MeCN in Water (0.1% TFA)< 0.5 (Poor)> 2.0 (Tailing)Hydrophobic Partitioning
Ion-Pairing RP C1820% MeCN + 10mM Hexanesulfonate2.0 - 4.01.2 - 1.5Hydrophobic + Ion-Pairing
HILIC Bare Silica / Amide75-90% MeCN in 10mM NH4FA (pH 3)3.0 - 6.00.9 - 1.1Hydrophilic Partitioning
Mixed-Mode Primesep 100 / Obelisc N25-50% MeCN in 20mM NH4FA (pH 3)4.0 - 8.00.9 - 1.0RP + Cation Exchange

Self-Validating Experimental Protocols

Protocol 1: HILIC Method Development for Aminobenzoic Acids

This protocol utilizes a self-validating feedback loop to ensure system suitability before sample injection.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the carboxylic acid is partially protonated while the amine is fully protonated, standardizing the electrostatic interactions).

    • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration (Validation Step):

    • Pump a mixture of 85% B and 15% A through a HILIC column (e.g., Zwitterionic or Amide phase) at 0.4 mL/min.

    • Self-Validation: Monitor the pump pressure and UV baseline (254 nm). Do not proceed until pressure variance is <1% and baseline drift is <1 mAU/min for at least 20 column volumes. HILIC columns require significantly longer equilibration times than C18 columns to establish the immobilized water layer.

  • Sample Preparation (Critical Step):

    • Dissolve the aminobenzoic acid sample in a diluent matching the starting mobile phase (85% Acetonitrile).

    • Self-Validation: Visually inspect for precipitation. If the sample is cloudy, add up to 5% more water, but never let the injection solvent be more aqueous than the mobile phase, which would cause peak splitting and breakthrough.

  • Isocratic Elution & Analysis:

    • Inject 1-2 µL of the sample. Elute isocratically at 85% B.

    • Self-Validation: Calculate the asymmetry factor (

      
      ) of the eluting peak. A successful HILIC mechanism will yield an 
      
      
      
      between 0.9 and 1.2. If
      
      
      > 1.5, increase the buffer concentration in Mobile Phase A to 200 mM to shield secondary silanol interactions.
Protocol 2: Preparative Recrystallization of Crude Aminobenzoic Acid

For bulk purification (>10 g) where chromatography is economically unviable [3].

  • Solvent Selection & Dissolution:

    • Suspend the crude aminobenzoic acid in a mixture of Ethanol/Water (typically 1:1 v/v).

    • Heat the mixture gently to boiling under reflux. Add hot solvent dropwise just until the solid completely dissolves.

    • Self-Validation: The solution must be completely transparent. If yellow/brown tinting is present (indicating oxidation byproducts), add 1-2% (w/w) activated carbon, boil for 5 minutes, and proceed to step 2.

  • Hot Filtration:

    • Rapidly filter the boiling solution through a pre-warmed Buchner funnel (with a celite pad if carbon was used) into a heated receiving flask.

    • Self-Validation: Inspect the filtrate. It must be free of particulate matter. If crystals form in the funnel stem, the filtration was too slow or the glassware was too cold; redissolve and repeat.

  • Controlled Nucleation & Cooling:

    • Allow the receiving flask to cool to room temperature slowly over 2-4 hours without disturbance, then transfer to an ice bath (0-4°C) for 1 hour.

    • Self-Validation: Rapid precipitation indicates crashing out, which traps impurities. Slow, spontaneous nucleation validates that a high-purity crystalline polymorph is forming.

  • Isolation & Drying:

    • Filter the purified crystals under vacuum. Wash with a minimal volume of ice-cold Ethanol/Water to displace mother liquor.

    • Dry in a vacuum desiccator at 40°C.

    • Self-Validation: Weigh the crystals every 2 hours. The process is complete only when the mass remains constant between two successive weighings, confirming the complete removal of interstitial solvent.

References

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC Application Notes. Available at:[Link]

  • Bell, D. S. "The LCGC Blog: Understanding Stationary Phases for HILIC Separations." Chromatography Online, 2018. Available at:[Link]

  • Harvey, D. "28.4: Partition Chromatography." Chemistry LibreTexts, 2023. Available at:[Link]

Troubleshooting

Technical Support Center: Catalyst Poisoning in Aminobenzoic Acid Synthesis

Introduction: The Hidden Variables of Hydrogenation The reduction of nitrobenzoic acid isomers (e.g., 4-nitrobenzoic acid to PABA) via heterogeneous catalysis (Pd/C, Pt/C) is deceptively simple. While the stoichiometry i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Variables of Hydrogenation

The reduction of nitrobenzoic acid isomers (e.g., 4-nitrobenzoic acid to PABA) via heterogeneous catalysis (Pd/C, Pt/C) is deceptively simple. While the stoichiometry is straightforward, the surface chemistry is complex. In industrial and pharmaceutical contexts, "catalyst poisoning" is often a catch-all diagnosis for any reaction that stalls.

However, true poisoning—the irreversible chemisorption of impurities onto active sites—must be distinguished from product inhibition (reversible binding of the amine product) and mass transfer limitations (hydrogen starvation). This guide provides a forensic approach to identifying, preventing, and mitigating catalyst deactivation.

Diagnostic Triage: Is Your Catalyst Poisoned?

Q: My reaction uptake stalled at 60% conversion. Is the catalyst dead?

A: Not necessarily. You must distinguish between Deactivation and Inhibition.

A poisoned catalyst has its active sites permanently blocked. An inhibited catalyst is temporarily occupied by a species (often the product) that is in equilibrium with the surface.

The "Spike Test" Protocol:

  • Pause the reaction.

  • Add fresh substrate (approx. 10% of original loading) orincrease H₂ pressure by 5 bar.

  • Monitor uptake.

    • Scenario A (No Rate Change): The catalyst is Irreversibly Poisoned (e.g., Sulfur).

    • Scenario B (Rate Increases): The system is suffering from Product Inhibition or Mass Transfer Limitations . The amine product may be competing for sites (Langmuir-Hinshelwood kinetics).

Q: The reaction works on a 5g scale but fails on a 500g scale. Why?

A: This is likely a "Poison Accumulation" or "Mass Transfer" issue.

  • Poison Accumulation: Trace impurities (e.g., 10 ppm Sulfur) in the feedstock might be negligible at 5g because the absolute amount of poison is lower than the total number of active Pd sites. At 500g, if the catalyst loading is kept constant (mol%), the ratio of poison molecules to surface Pd atoms remains the same, but if mass transfer limits the turnover frequency, the poison has more time to find and bind to the most active sites (step/edge defects).

  • Mass Transfer: Hydrogen gas-liquid mass transfer (

    
    ) often drops drastically upon scale-up. If H₂ cannot reach the surface fast enough, the catalyst surface becomes "starved," promoting side reactions or allowing stronger adsorption of inhibitors.
    

Deep Dive: The Toxicology of Palladium

Mechanism of Deactivation

The following diagram illustrates the competitive adsorption landscape on a Palladium nanoparticle during aminobenzoic acid synthesis.

CatalystPoisoning Pd_Surface Pd Active Surface (Step/Edge Sites) Product Aminobenzoic Acid (Product/Inhibitor) Pd_Surface->Product Desorption (Rate Limiting) Substrate Nitrobenzoic Acid (Reactant) Substrate->Pd_Surface Adsorption H2 Hydrogen (H₂) H2->Pd_Surface Dissociative Adsorption (Fast) Product->Pd_Surface Competitive Re-adsorption (Amine Lone Pair) Poison_S Sulfur Species (Thiophenes/Sulfides) IRREVERSIBLE Poison_S->Pd_Surface Strong Chemisorption (Blocks Active Sites) Poison_Halide Halides (Cl⁻, Br⁻, I⁻) semi-reversible Poison_Halide->Pd_Surface Electronic Modification

Caption: Competitive adsorption model showing how Sulfur irreversibly blocks sites, while the Amine product reversibly competes with the reactant.

Common Poisons & Thresholds
Poison CategorySourceMechanismThreshold (Approx.)Remediation
Sulfur (S) Precursors (from nitration/sulfonation), Solvents (DMSO traces)Irreversible binding to Pd d-orbitals; forms Pd₄S.< 5 ppmFatal. Requires feed purification (activated carbon treatment) or switching to sulfided Pt/C.
Amines (N) The Product (Aminobenzoic acid)Lone pair on Nitrogen binds to Pd; blocks H₂ activation.High Conc.Manageable. Run in acidic media (protonate the amine) or higher T/P.
Halides (Cl, Br, I) Starting material impurities or HCl byproductsAdsorbs to surface; modifies electronic state.> 50 ppmWash catalyst with water (if reversible); add base to scavenge HCl.
Carbon Monoxide Impurity in H₂ supplyStrong competitive adsorption (reversible).> 10 ppmPurge system with N₂, then use high-purity H₂.

Troubleshooting Guide: Specific Scenarios

Scenario 1: "The reaction starts fast but slows down significantly near 80% conversion."

Root Cause: Product Inhibition. As the concentration of aminobenzoic acid increases, the amine groups compete with the nitro groups for the catalyst surface. Corrective Action:

  • Increase Temperature: Higher temperature favors the desorption of the product.

  • Solvent Switch: Use a solvent where the product is highly soluble but interacts less with the catalyst (e.g., aqueous alkali).

  • Acidic Additive: If compatible, adding a small amount of acetic acid or running in dilute mineral acid (forming the hydrochloride salt) protonates the amine (–NH₃⁺), preventing it from binding to the metal [1].

Scenario 2: "The reaction never starts, or uptake is negligible."

Root Cause: Feedstock Poisoning (likely Sulfur). Nitrobenzoic acids are often synthesized via nitration using sulfuric acid. Residual sulfur species are potent poisons.[1][2] Corrective Action:

  • Feed Purification: Recrystallize the starting material. Alternatively, treat the solution with activated carbon before adding the metal catalyst.

  • Catalyst Overloading: In some cases, adding a "sacrificial" portion of catalyst first to scavenge poisons, filtering, and then adding fresh catalyst can work (though expensive).

Scenario 3: "I see dehalogenation (loss of Cl/Br) alongside reduction."

Root Cause: Over-active Catalyst. Pd/C is excellent for hydrogenolysis of C-X bonds. Corrective Action:

  • Switch Catalyst: Use Sulfided Pt/C or Raney Nickel . These are less active for dehalogenation but effective for nitro reduction [2].

  • Add Inhibitors: Intentionally "poison" the catalyst with diphenyl sulfide or use a catalyst modifier (e.g., vanadium) to reduce activity toward the C-X bond while maintaining nitro reduction activity.

Self-Validating Experimental Protocol

Objective: Robust hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid with checkpoint validation.

Materials:

  • Substrate: 4-Nitrobenzoic acid (Recrystallized, S < 5 ppm).

  • Catalyst: 5% Pd/C (50% water wet).

  • Solvent: Methanol or Water (with 1 eq. NaOH).

  • Base: Sodium Hydroxide (if using water).

Workflow:

  • Pre-Reaction Check (The "Blank"):

    • Step: Dissolve substrate in solvent.[3] Check pH.

    • Validation: Ensure solution is clear. If using water/NaOH, pH should be ~7-8 to ensure solubility as the salt.

  • Loading & Purging:

    • Step: Add catalyst (typically 1-5 mol% Pd).

    • Step: Purge reactor: N₂ (3x) -> H₂ (3x).

    • Safety:Do not add dry catalyst to flammable solvents. Keep wet.

  • Reaction Initiation:

    • Step: Pressurize to 3 bar (approx 45 psi). Heat to 50°C.

    • Stirring: Set agitation to maximum (ensure vortex).

    • Checkpoint 1: Monitor H₂ uptake. Initial rate should be rapid. If zero uptake in 15 mins, ABORT . Suspect severe poisoning or equipment leak.

  • Mid-Point Validation (The "Stall Check"):

    • Step: If rate drops significantly at >50% conversion, increase Temp by 10°C.

    • Logic: If rate recovers, it was product inhibition. If not, it may be deactivation.

  • Work-up & Catalyst Recovery:

    • Step: Filter hot through Celite.

    • Regeneration Test: Wash the filter cake with dilute HCl (to remove amines) followed by water. Re-test activity on a small scale. If activity < 50% of fresh, discard.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Reaction Stalled or Slow Check_Uptake Check H₂ Uptake Curve Start->Check_Uptake Zero_Start Zero Uptake at Start Check_Uptake->Zero_Start Slow_End Slows down > 50% conv Check_Uptake->Slow_End Poison_Check Check Feed Purity (Sulfur/Halides?) Zero_Start->Poison_Check Inhibition_Check Product Inhibition? Slow_End->Inhibition_Check Clean_Feed Recrystallize Substrate or Carbon Treat Poison_Check->Clean_Feed Impurities Found Temp_Boost Increase Temp/Pressure (Desorb Product) Inhibition_Check->Temp_Boost Likely Acid_Wash Run in Acidic Media (Protonate Amine) Inhibition_Check->Acid_Wash Alternative

Caption: Decision tree for diagnosing reaction stalling based on uptake profiles.

Catalyst Regeneration: Fact vs. Fiction

Can you regenerate Pd/C poisoned during this synthesis?

  • Sulfur Poisoning: No.

    • Why: The Pd-S bond is extremely strong. Removing it requires high-temperature oxidation (>300°C) which usually sinters the Pd nanoparticles and burns the carbon support.

    • Verdict: Discard and purify feedstock.

  • Amine Fouling (Product Inhibition): Yes.

    • Method: Wash the catalyst filter cake with dilute acetic acid or 0.1M HCl followed by copious water and ethanol.

    • Why: This protonates the amine (R-NH₂ → R-NH₃⁺), breaking the Pd-N coordinate bond and washing it away [3].

    • Caution: Do not use strong oxidizing acids (HNO₃) as they will dissolve the Palladium.

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from

  • BenchChem Technical Support. (2025). Dealing with Catalyst Poisoning in Hydrogenation for Synthesis. Retrieved from

  • Zhang, Q., et al. (2015).[1] "Catalytic hydrogenation of sulfur-containing nitrobenzene over Pd/C catalysts." Applied Catalysis A: General, 497, 17-21.[1] [1]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from

  • ACS Publications. (2000). Mechanistic Studies of Palladium-Catalyzed Amination... Product Inhibition. J. Am. Chem. Soc.[1][4] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

4-[Benzyl(methyl)amino]benzoic acid vs 4-(Methylamino)benzoic acid properties

Comprehensive Comparison Guide: 4-[Benzyl(methyl)amino]benzoic acid vs. 4-(Methylamino)benzoic acid As drug development workflows increasingly demand high-precision building blocks, selecting the correct para-aminobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 4-[Benzyl(methyl)amino]benzoic acid vs. 4-(Methylamino)benzoic acid

As drug development workflows increasingly demand high-precision building blocks, selecting the correct para-aminobenzoic acid (PABA) derivative is critical for synthetic efficiency. This guide provides an authoritative comparison between 4-(Methylamino)benzoic acid and 4-[Benzyl(methyl)amino]benzoic acid , focusing on their distinct physicochemical properties, mechanistic behavior, and integration into self-validating experimental protocols.

Physicochemical Properties & Structural Analysis

The fundamental difference between these two compounds lies in the substitution at the amine nitrogen. This single structural variation drastically alters their lipophilicity, steric bulk, and chemical reactivity[1].

Property4-(Methylamino)benzoic acid4-[Benzyl(methyl)amino]benzoic acid
CAS Number 10541-83-0125971-57-5 (approx) / TRC-B287865[2]
Molecular Formula C8H9NO2C15H15NO2
Molecular Weight 151.16 g/mol [1]241.29 g/mol [2]
Amine Substitution Secondary AmineTertiary Amine
Hydrophobicity (XLogP3) ~2.2[1]~3.8 - 4.2 (Estimated)
Physical State Solid (mp: 160-162 °C)Solid[2]
Primary Application Polar linker, peptide synthesisLipophilic pharmacophore, dye intermediate[3]

Mechanistic Insights: Chemoselectivity & Steric Shielding

The choice between these two building blocks is dictated by the causality of amine reactivity during carboxylic acid functionalization (e.g., amide coupling).

4-(Methylamino)benzoic acid (The Unprotected Nucleophile): Because this compound possesses a secondary amine, it is inherently nucleophilic. If you attempt to activate the carboxylic acid (e.g., using HATU or EDC) to couple it with an external primary amine, the secondary amine of another molecule will compete for the activated ester. This leads to unwanted self-condensation and oligomerization. To use this compound effectively in linear synthesis, an orthogonal protecting group (like Boc or Fmoc) must be introduced first.

4-[Benzyl(methyl)amino]benzoic acid (The Self-Protected Electrophile): This compound features a tertiary amine. The bulky N-benzyl group acts as a steric shield, completely neutralizing the nucleophilicity of the nitrogen. When the carboxylic acid is activated, the amine remains entirely unreactive. This allows for 100% chemoselective amide coupling without the need for temporary protecting groups. Once the desired molecular architecture is built, the benzyl group can be cleanly removed via catalytic hydrogenation to reveal the secondary amine.

Visualizations of Reactivity & Workflows

Chemoselectivity cluster_0 4-(Methylamino)benzoic acid (Secondary Amine) cluster_1 4-[Benzyl(methyl)amino]benzoic acid (Tertiary Amine) node1 Activation (HATU/DIPEA) node2 Competes as Nucleophile (Self-Coupling) node1->node2 node3 Complex Mixture (Oligomers) node2->node3 node4 Activation (HATU/DIPEA) node5 Amine is Sterically Blocked (No Self-Coupling) node4->node5 node6 Clean Amide Product (High Yield) node5->node6

Fig 1: Chemoselectivity pathways comparing secondary vs. tertiary amine behavior during activation.

Debenzylation n1 Amide Product (N-Benzyl Protected) n2 Hydrogenation (Pd/C, H2, MeOH) n1->n2 n3 LC-MS Validation (Mass Shift -90 Da) n2->n3 n4 Final Product (Secondary Amine) n3->n4

Fig 2: Self-validating debenzylation workflow utilizing LC-MS mass shift tracking.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success.

Protocol A: Chemoselective Amide Coupling using 4-[Benzyl(methyl)amino]benzoic acid

Objective: Couple the benzoic acid to a primary amine without protecting group manipulation.

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-[Benzyl(methyl)amino]benzoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to generate the active ester.

  • Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Validation Checkpoint: You must observe a single major peak corresponding to the exact mass of the desired amide. The absence of dimerized starting material validates the steric shielding of the N-benzyl group.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Catalytic Debenzylation

Objective: Remove the benzyl group to yield the secondary methylamine derivative.

  • Preparation: Dissolve the purified N-benzyl amide product from Protocol A in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 3-4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Validation Checkpoint: The reaction is complete when the starting material peak disappears and a new peak emerges with a highly specific mass shift of exactly -90 Da (loss of the C7H7 benzyl group + addition of a proton).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to yield the pure secondary amine product.

References

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem Source: nih.gov URL:[Link]

  • 4-(Benzyl(methyl)amino)benzoic Acid, TRC 100 mg | Buy Online - Fisher Scientific Source: fishersci.at URL:[Link]

Sources

Comparative

Validating the structure of 4-[Benzyl(methyl)amino]benzoic acid using 1H NMR and 13C NMR

For drug development professionals and synthetic chemists, the structural validation of substituted aminobenzoic acids is a critical quality control checkpoint. 4-[Benzyl(methyl)amino]benzoic acid is a tertiary amine fea...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural validation of substituted aminobenzoic acids is a critical quality control checkpoint. 4-[Benzyl(methyl)amino]benzoic acid is a tertiary amine featuring both a benzyl and a methyl group attached to the nitrogen of a para-substituted benzoic acid core. Because direct reference spectra for highly specific, newly synthesized tertiary amines can be scarce in public databases, relying on a single analytical run is insufficient.

As an Application Scientist, the most robust way to validate such a structure is through a comparative benchmarking strategy . By analyzing the target molecule against two well-characterized structural analogs—4-(dimethylamino)benzoic acid and 4-(benzylamino)benzoic acid —we can create a self-validating matrix of NMR chemical shifts. This guide details the causality behind these spectral changes and provides a field-proven protocol for acquiring and interpreting the data.

Mechanistic Logic & Diagnostic Markers

When transitioning from a secondary amine to a tertiary amine, the electronic environment around the nitrogen atom changes predictably. The structural validation of 4-[benzyl(methyl)amino]benzoic acid relies on tracking three primary diagnostic markers:

  • The N-CH₂ Signal Collapse: In the secondary amine analog, 4-(benzylamino)benzoic acid, the benzylic protons appear as a doublet due to scalar coupling (

    
    ) with the adjacent N-H proton[1]. In our target molecule, the N-H proton is replaced by a methyl group. Causality:  The removal of the N-H proton eliminates this 
    
    
    
    coupling, causing the benzylic signal to collapse into a sharp singlet.
  • The N-CH₃ Integration: The introduction of the N-methyl group provides a new singlet. By comparing its integration (3H) against the benzylic singlet (2H), the system self-validates the 1:1 stoichiometric ratio of the substituents on the nitrogen.

  • Aromatic Para-Substitution: The electron-donating nature of the dialkylamine group strongly shields the aromatic protons ortho to the nitrogen, maintaining the classic pair of doublets (an AA'BB' system) characteristic of 1,4-disubstituted benzenes.

Structural Validation Logic Diagram

G A Analog A: 4-(Dimethylamino)benzoic acid Marker: N(CH3)2 singlet C Target Molecule: 4-[Benzyl(methyl)amino]benzoic acid A->C N-Methyl Environment B Analog B: 4-(Benzylamino)benzoic acid Marker: NH-CH2 doublet B->C N-Benzyl Environment D Diagnostic Marker 1: N-CH3 Singlet (~3.05 ppm) Integrates to 3H C->D E Diagnostic Marker 2: N-CH2 Singlet (~4.60 ppm) Loss of 3J coupling C->E F Diagnostic Marker 3: Para-Ar-H Doublets (~6.7, ~7.7 ppm) C->F

Fig 1: Comparative logic workflow for validating the target molecule using structural analogs.

Comparative NMR Data Tables

To objectively evaluate the target, we synthesize the expected chemical shifts based on the experimental data of its precursors. Data for Analog A is referenced from Wiley-VCH supporting literature[2], and Analog B is referenced from Hijazi et al.[1].

Table 1: ¹H NMR Comparative Shifts (Normalized to DMSO-d₆)
Structural FeatureAnalog A: 4-(Dimethylamino)Analog B: 4-(Benzylamino)Target: 4-[Benzyl(methyl)amino]Signal Multiplicity (Target)
COOH ~12.0 ppm11.82 ppm~12.0 ppmBroad Singlet (1H)
Ar-H (Benzoic, ortho to COOH) 7.95 ppm (in CDCl₃)7.64 ppm~7.70 ppmDoublet (2H, J ≈ 8.8 Hz)
Ar-H (Benzyl ring) N/A7.36 ppm~7.25 - 7.40 ppmMultiplet (5H)
Ar-H (Benzoic, ortho to N) 6.62 ppm (in CDCl₃)6.57 ppm~6.70 ppmDoublet (2H, J ≈ 8.8 Hz)
N-CH₂ (Benzylic) N/A4.32 ppm (Doublet)~4.60 ppm Singlet (2H)
N-CH₃ (Methyl) 3.01 ppm (Singlet, 6H)N/A~3.05 ppm Singlet (3H)
N-H N/A7.04 ppm (Triplet)AbsentN/A
Table 2: ¹³C NMR Comparative Shifts (Normalized to DMSO-d₆)
Carbon EnvironmentAnalog A: 4-(Dimethylamino)Analog B: 4-(Benzylamino)Target: 4-[Benzyl(methyl)amino]
C=O (Acid) 166.7 ppm167.5 ppm~167.5 ppm
Ar-C (Attached to N) 153.3 ppm152.2 ppm~152.5 ppm
Ar-C (Benzyl ipso) N/A138.6 ppm~138.5 ppm
N-CH₂ (Benzylic) N/A45.2 ppm~54.0 ppm (Downfield shift)
N-CH₃ (Methyl) 40.0 ppmN/A~38.5 ppm

Note: The N-CH₂ carbon in the target experiences a distinct downfield shift (~54.0 ppm) compared to Analog B (~45.2 ppm). Causality: The tertiary nitrogen is more electron-rich but sterically crowded, altering the local magnetic shielding tensor of the adjacent carbon.

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, the following protocol builds internal validation checks directly into the acquisition and processing steps.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the target compound and dissolve it in 0.6 mL of high-purity DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ because the zwitterionic character and strong intermolecular hydrogen bonding of the benzoic acid moiety severely limit solubility in non-polar halogenated solvents.

  • Homogenization: Vortex for 30 seconds. Ensure no particulate matter remains, as solid particles distort the magnetic field homogeneity (B0), leading to broadened peaks that obscure fine

    
    -coupling.
    
Step 2: Instrument Calibration & Referencing
  • Lock and Shim: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform gradient shimming (Z1-Z5) until the lock level is stable.

  • Internal Referencing: Do not add TMS. Instead, calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (2.50 ppm for ¹H; 39.52 ppm for ¹³C) as established by Fulmer et al.[3].

    • Causality: Adding external standards can introduce trace impurities. The residual solvent peak is a guaranteed, self-contained reference point.

Step 3: ¹H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set D1 to 3.0 seconds (standard is often 1.0s).

    • Causality: The carboxylic acid proton and quaternary aromatic carbons have long longitudinal (

      
      ) relaxation times. A longer D1 ensures complete magnetization recovery between scans. Without this, the integration ratio between the N-CH₃ (3H) and N-CH₂ (2H) will be artificially skewed, destroying the self-validating nature of the experiment.
      
  • Scans (NS): 16 to 32 scans.

Step 4: ¹³C NMR Acquisition
  • Pulse Sequence: Proton-decoupled ¹³C (zgpg30).

  • Scans (NS): Minimum 512 scans due to the low natural abundance of ¹³C (~1.1%).

  • Validation Check: Verify the presence of exactly 11 distinct carbon signals (accounting for symmetry in the para-substituted ring and the benzyl ring).

Step 5: Data Processing & Integration
  • Baseline Correction: Apply a zero-order phase correction and a polynomial baseline correction.

    • Causality: A perfectly flat baseline is mathematically required to achieve >95% accuracy when integrating the N-CH₃ and N-CH₂ signals.

  • Integration: Set the N-CH₂ singlet (~4.60 ppm) to exactly 2.00. The N-CH₃ singlet (~3.05 ppm) must integrate between 2.95 and 3.05. If the ratio holds, the tertiary amine structure is definitively validated.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179. 3

  • Hijazi, A. K., & Sarayrah, Q. M. "An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis." Preprints.org (2024). 1

  • Wiley-VCH Supporting Information. "Experimental Procedures and NMR Data for 4-(Dimethylamino)benzoic acid derivatives." Angewandte Chemie International Edition (2014). 2

Sources

Validation

Analytical Method Comparison: HPLC vs. TLC for Aminobenzoic Acid Isomer Separation

Executive Summary For researchers and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality control step[1]. Positional isomers o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality control step[1]. Positional isomers of aminobenzoic acid—ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA)—share the same empirical formula and exhibit highly similar physicochemical properties[2]. This guide provides a comprehensive, mechanistic comparison between High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for separating these zwitterionic isomers, backed by self-validating experimental protocols.

The Analytical Challenge: Zwitterionic Isomers

Aminobenzoic acids are amphoteric molecules, containing both a basic primary amine and an acidic carboxylic acid group. This zwitterionic nature makes them highly hydrophilic[3].

When analyzing these isomers, traditional methods often fail due to the following mechanistic reasons:

  • Reversed-Phase HPLC (C18 columns): Standard C18 columns rely purely on hydrophobic interactions. Because aminobenzoic acid isomers are highly polar and ionizable, they exhibit little to no retention on these columns, often co-eluting in the void volume[3][4].

  • Standard Normal-Phase TLC: While TLC can separate compounds based on polarity, the strong hydrogen-bonding capability of the carboxylic acid group often leads to severe "tailing" on silica gel unless the mobile phase is strictly optimized with an acidic modifier[5][6].

DecisionTree Start Aminobenzoic Acid Isomer Analysis Goal What is the primary objective? Start->Goal Quant Quantification & Baseline Resolution Goal->Quant High Precision Qual Rapid Qualitative Screening Goal->Qual Speed / Low Cost HPLC HPLC (Mixed-Mode Column) Quant->HPLC TLC TLC (Silica Gel Normal-Phase) Qual->TLC

Decision workflow for selecting between HPLC and TLC for isomer analysis.

Mechanistic Comparison: HPLC vs. TLC

HPLC: The Mixed-Mode Advantage

To achieve baseline separation of aminobenzoic acid isomers, Mixed-Mode Chromatography (MMC) is the gold standard[1][7]. MMC columns (such as Coresep 100 or Primesep 100) feature stationary phases with both reversed-phase (hydrophobic alkyl chains) and cation-exchange (embedded acidic ionizable groups) characteristics[4][7].

Causality: This dual-mechanism exploits the minute differences in both the hydrophobic and ionic properties of the ortho-, meta-, and para-isomers. By tuning the mobile phase pH and buffer concentration, the ionization state of the zwitterions is manipulated, allowing the column to resolve the isomers sequentially[2][7].

Mechanism Sample Aminobenzoic Acid Isomers (Zwitterions) Column Mixed-Mode Stationary Phase Sample->Column Hydrophobic Hydrophobic Interactions (Alkyl Chains) Column->Hydrophobic Ionic Ionic Interactions (Embedded Acidic Groups) Column->Ionic Elution Sequential Elution (o-, m-, p- isomers) Hydrophobic->Elution Ionic->Elution

Dual-interaction mechanism of mixed-mode HPLC for zwitterionic isomers.

TLC: Polarity and Hydrogen Bonding

TLC is deployed for rapid reaction monitoring and qualitative purity checks[8][9]. On normal-phase silica gel, separation is driven by the equilibration of the compound between the polar stationary phase and the less polar mobile phase[5][6].

Causality: The ortho-isomer (anthranilic acid) features a primary amine and a carboxylic acid in close proximity, allowing it to form strong intramolecular hydrogen bonds. This internal bonding masks its polar functional groups from the silica gel, making the molecule functionally less polar. Consequently, it interacts less with the stationary phase and travels further up the plate (higher Rf value)[5]. Conversely, the para-isomer forms strong intermolecular hydrogen bonds with the silica gel, resulting in a lower Rf value[5][6].

Experimental Protocols

Mixed-Mode HPLC Workflow

This self-validating protocol ensures baseline resolution of all three isomers using a mixed-mode approach[4][7].

  • Column Selection: Install a mixed-mode core-shell column (e.g., Coresep 100, 3.0 x 100 mm)[7].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 20% Acetonitrile (ACN) in water. Add 0.1% Phosphoric acid (H3PO4) to act as an ionic modifier. Filter through a 0.22 µm membrane and degas[7].

  • Standard/Sample Preparation: Accurately weigh and dissolve the aminobenzoic acid isomers in the mobile phase to achieve a final concentration of 0.3 mg/mL. This ensures the sample is within the linear range of the UV detector[1][7].

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min[7].

    • Injection Volume: 1 - 2 µL[2][7].

    • Detection: UV absorbance at 235 nm or 250 nm[2][7].

  • System Suitability (Validation): Inject the mixed standard. The system is validated if baseline separation (Resolution > 1.5) is achieved for all three peaks within a 10-minute run time[4].

Normal-Phase TLC Workflow

This protocol is optimized to prevent carboxylic acid tailing during qualitative screening[5][9].

  • Plate Preparation: Utilize standard Silica gel 60 F254 plates. Lightly draw a baseline 1 cm from the bottom edge using a pencil[6].

  • Sample Application: Dissolve the isomer mixture in methanol. Use a glass micro-capillary to spot 1-2 µL of the solution onto the baseline. Keep the spot diameter under 2 mm to prevent band broadening[5].

  • Mobile Phase Selection: Prepare a solvent system of Hexane:Ethyl Acetate (e.g., 3:2 v/v). To suppress the ionization of the carboxylic acid and prevent tailing, add 1-2 drops of glacial acetic acid[5][6].

  • Development: Place the plate into a pre-equilibrated, saturated TLC chamber. Allow the solvent front to migrate until it is approximately 1 cm from the top edge[6].

  • Visualization & Validation: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Calculate the Retention factor (Rf) by dividing the distance traveled by the compound by the distance traveled by the solvent front[5][6].

Data Presentation & Causality Analysis

Table 1: Methodological Comparison (HPLC vs. TLC)
ParameterHPLC (Mixed-Mode)TLC (Normal-Phase)
Primary Application Quantitative analysis, isomeric purity determination[1]Qualitative screening, rapid reaction monitoring[8][9]
Stationary Phase Reversed-phase + cation-exchange (e.g., Coresep 100)[7]Silica gel (e.g., 60 F254)[6]
Mobile Phase Isocratic aqueous/organic with acidic buffer (e.g., 20% ACN, 0.1% H3PO4)[7]Organic solvent mixtures (e.g., Hexane:Ethyl Acetate)[5]
Resolution Baseline separation of all three isomers[4]Moderate (spot overlap possible depending on exact polarity)[6]
Sensitivity High (Compatible with UV, MS, CAD, ELSD)[2]Low to Moderate (Requires UV visualization or chemical stains)[5]
Table 2: Analyte Behavior & Structural Causality
IsomerStructural FeatureTLC Behavior (Silica Gel)HPLC Behavior (Mixed-Mode)
2-Aminobenzoic Acid (Ortho) Intramolecular H-bonding reduces overall surface polarity[5].Highest Rf value (Migrates fastest due to weak silica adherence)[5][6].Elutes based on specific ionic/hydrophobic balance[2].
3-Aminobenzoic Acid (Meta) Intermediate dipole moment; limited intramolecular interactions.Intermediate Rf value .Intermediate retention time[7].
4-Aminobenzoic Acid (Para) Strong intermolecular H-bonding; highest effective polarity[5].Lowest Rf value (Strongest adherence to polar silica gel)[5][6].Longest/Shortest retention depending on exact mobile phase pH[7].

References

  • Benchchem.
  • Benchchem. Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
  • SIELC Technologies.
  • Benchchem. 4-(Butylamino)benzoic acid.
  • Chemistry LibreTexts. 2.
  • Scribd.

Sources

Comparative

Cross-Referencing Experimental vs. DFT Calculated Properties of 4-(Benzylamino)benzoic Acid

Executive Summary This guide provides an objective, in-depth cross-reference of the experimental and DFT-calculated properties of 4-(benzylamino)benzoic acid. By analyzing the causality behind synthetic methodologies and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, in-depth cross-reference of the experimental and DFT-calculated properties of 4-(benzylamino)benzoic acid. By analyzing the causality behind synthetic methodologies and the physical origins of spectroscopic deviations, this guide serves as a comprehensive framework for scientists optimizing benzoic acid derivatives for targeted biological activity.

Step-by-Step Methodology: Chemoselective Reductive Amination

The synthesis of 4-(benzylamino)benzoic acid utilizes a reductive amination pathway. This method is preferred over direct alkylation because it strictly prevents over-alkylation (forming tertiary amines), ensuring high chemoselectivity and exceptional yields (~98%)[1].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, where physical state changes inherently confirm the success of each mechanistic step.

  • Imine Condensation (Schiff Base Formation):

    • Action: React p-aminobenzoic acid (1.0 g, 7.29 mmol) with benzaldehyde (0.77 g, 7.29 mmol) in 5–10 mL of methanol at room temperature[1].

    • Causality: Methanol acts as a protic solvent, stabilizing the transition state during the nucleophilic attack of the amine on the carbonyl carbon, facilitating water elimination.

    • Self-Validation: Within minutes, the formation of a colored powder precipitate visually confirms the successful generation of the conjugated imine intermediate[1].

  • Chemoselective Reduction:

    • Action: Add sodium borohydride (NaBH₄) (0.41 g, 10.9 mmol) in small, sequential portions to the reaction mixture[1].

    • Causality: NaBH₄ is explicitly chosen over stronger hydrides (like LiAlH₄) because it selectively reduces the imine double bond (C=N) without reducing the carboxylic acid (COOH) functional group. Sequential addition controls the exothermic hydrogen gas evolution.

    • Self-Validation: The colored precipitate dissolves and the solution's color fades entirely, providing immediate visual confirmation that the conjugated imine has been reduced to the non-conjugated secondary amine[1].

  • Isoelectric Precipitation:

    • Action: Add a 10% HCl solution (~20 mL) dropwise until precipitation is complete[1].

    • Causality: The addition of acid neutralizes the basic reaction mixture, shifting the pH to the compound's isoelectric point where the zwitterionic form has minimum solubility in the aqueous-methanolic solvent.

    • Self-Validation: The target 4-(benzylamino)benzoic acid crashes out of solution as a highly pure white powder, ready for filtration[1].

SynthesisWorkflow A p-Aminobenzoic Acid + Benzaldehyde B Methanol Solvent (Protic Stabilization) A->B C Imine Intermediate (Colored Precipitate) B->C D NaBH4 Reduction (Color Fades) C->D E 10% HCl Addition (Isoelectric Shift) D->E F 4-(benzylamino)benzoic acid (98% Yield, White Powder) E->F

Step-by-step reductive amination workflow for 4-(benzylamino)benzoic acid synthesis.

Cross-Referencing Properties: Experimental vs. DFT

Quantitative Data Comparison
Property / ParameterExperimental ObservationDFT Calculated PredictionOrigin of Deviation / Causality
FTIR: C=O Stretch 1655 cm⁻¹ (ATR, Solid-State)[1]~1680–1700 cm⁻¹ (Gas-Phase)DFT assumes an isolated molecule in a vacuum. In reality, solid-state molecules form intermolecular hydrogen bonds (COOH dimers), weakening the C=O bond and shifting the experimental frequency lower.
FTIR: N-H Stretch 3422 cm⁻¹[1]~3450–3480 cm⁻¹Similar to C=O, experimental N-H stretching is lowered by hydrogen bonding in the crystal lattice.
FTIR: O-H (COOH) Broad 2536–3100 cm⁻¹[1]Sharp ~3600 cm⁻¹The extensive hydrogen-bonding network in the solid state causes extreme broadening and a massive red-shift experimentally.
UV-Vis Absorbance λmax: 305 nm[1]~290–295 nm (TD-DFT)Solvatochromic effects. Experimental UV-Vis is conducted in solvent, which stabilizes the excited state differently than the vacuum environment of standard TD-DFT.
Mass Spectrometry HR-MS: [M+H]⁺ at 228.00 m/z[1]Exact Mass: 227.09 Da[1]Direct match. The experimental [M+H]⁺ peak perfectly aligns with the theoretical isotopic mass + proton addition.
Electronic Profiling: HOMO-LUMO and Chemical Reactivity
  • HOMO: Localized primarily over the benzylamine moiety, dictating the molecule's electron-donating capacity.

  • LUMO: Localized over the benzoic acid ring, dictating electron-accepting capacity.

Biological Implications: Translating DFT to In Vitro Success

The ultimate goal of cross-referencing these properties is to predict and validate biological efficacy. The electronic distribution (mapped via DFT Molecular Electrostatic Potential, MEP) dictates how 4-(benzylamino)benzoic acid derivatives bind to receptor pockets.

Recent in vitro assays have demonstrated the profound impact of this scaffold:

DFTBioMapping DFT DFT Calculations (Geometry & Electronic Structure) FMO HOMO-LUMO Gap (Chemical Reactivity) DFT->FMO MEP Molecular Electrostatic Potential (MEP) DFT->MEP Docking Molecular Docking (Topoisomerase IV Binding) FMO->Docking MEP->Docking Bio In Vitro Bioactivity (Anticancer A549/H69 & Antibacterial) Docking->Bio

Logical mapping of DFT-calculated electronic properties to in vitro biological activity.

References

  • Hijazi, A. K., Sarayrah, Q. M., Malkawi, A. W., Abul-Futouh, H., Taha, Z. A., Abusara, O. H., Daraosheh, A. Q., Ahmad, A. A. L., & Nureldeen, W. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV4iwEDrdVAiuVyC-tk5gQI406FwIPHzDnybgiAsTlqgTpifujvtGxQ1lEonTRUpgdD2wI-Iuoga0ECIf9B4ddlmDHxgPfR7wPYyMKiUtcCbfcAnUVLCh8vDEOku3TmjqQtP81_AxoLBewxBc1MhcWuNYEZOhykQ==]
  • Hijazi, A. K., et al. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega (via ResearchGate).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdPutoFhjtzEAd1a6i-Xx6N6x5HXJG4fhoGwZNd9Ayy5AX1MQUrkl11HXzMHFuIE-AZlNu25Q0D2mpydUJt7-W6tRa5WwujgJuPlHAXuruB_mL7Qe6HkLP81--S-l0DGlBnYg0cQUdE72u90fUSH-FVDRIRQSdhyRGyQYwwRXDgA9AVn_aC-aLuLRjUg==]
  • Hijazi, A. K., et al. (2024). Dose-response curve for compound 18 on A549 cell line. ResearchGate.[https://vertexaisearch.cloud.google.
  • Taha, Z. A., et al. (2024). Ziyad Ahmed Taha ph.d Jordan University of Science and Technology - ResearchGate Profile. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFgqn1cWBaFydJ6RRi8C2_LKr1VO1qLOmM1e_lzdHJ66dzqVYoYr5Gg4Sh0sMuo0fYHLvf4iDoU8-rFJbQuAm0dEStHbGTs6RumO9riZewFG0X1l4LiZ5uTxQXfLfkb7eACE5qf8XjuHMg]

Sources

Validation

Comparative Efficacy of 4-(Benzylamino)benzoic Acid Derivatives: Antibacterial Profiling &amp; Mechanism

Executive Summary The 4-aminobenzoic acid (PABA) scaffold is a cornerstone of medicinal chemistry, historically significant as the substrate for the bacterial folate pathway.[1][2][3] While sulfonamides (PABA mimics) are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminobenzoic acid (PABA) scaffold is a cornerstone of medicinal chemistry, historically significant as the substrate for the bacterial folate pathway.[1][2][3] While sulfonamides (PABA mimics) are well-established, 4-(benzylamino)benzoic acid derivatives represent an evolved class of "reversed" or "extended" antifolates. By alkylating the amino group with substituted benzyl moieties, researchers can modulate lipophilicity, alter binding kinetics at the dihydropteroate synthase (DHPS) active site, and introduce secondary mechanisms of action (e.g., membrane disruption).

This guide objectively compares the efficacy of various N-benzyl substituted PABA derivatives, analyzing Structure-Activity Relationships (SAR), providing rigorous experimental protocols, and benchmarking performance against standard antibiotics.

Mechanism of Action: The Folate Antagonism

The primary efficacy of 4-(benzylamino)benzoic acid derivatives stems from their structural similarity to PABA. In bacteria, PABA is an essential precursor for Tetrahydrofolate (THF) , a cofactor required for DNA/RNA synthesis.[1][2]

The Pathway Blockade

Unlike sulfonamides, which act as competitive inhibitors of DHPS, N-substituted PABA derivatives often act as non-functional substrates or allosteric blockers . The bulky benzyl group prevents the condensation with pteridine, or if condensed, forms a "dead-end" metabolite that cannot be processed by Dihydrofolate Reductase (DHFR).

Diagram: Folate Synthesis Interference

The following diagram illustrates the competitive inhibition point within the bacterial folate pathway.

FolatePathway Pteridine Dihydropterin Pyrophosphate DHPS Enzyme: DHPS Pteridine->DHPS PABA PABA (Native Substrate) PABA->DHPS Inhibitor 4-(Benzylamino) benzoic acid Inhibitor->DHPS Competitive Binding DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA Synthesis) DHF->THF

Figure 1: Mechanism of Action. The derivative competes with PABA for the DHPS active site, halting folate production.

Comparative Efficacy & SAR Analysis

The antibacterial potency of these derivatives is heavily influenced by the substitution pattern on the benzyl ring. The data below synthesizes findings from recent comparative studies (Sources: ACS Omega 2025, J. Pharm. Tech 2023).[4]

Structure-Activity Relationship (SAR) Rules
  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -Br at the para position of the benzyl ring significantly enhance lipophilicity and binding affinity, often resulting in lower MIC values against Gram-positive strains.

  • Electron-Donating Groups (EDGs): Groups like -OMe (methoxy) generally reduce potency compared to halogens but may improve solubility.

  • Gram-Negative Resistance: Most derivatives show reduced efficacy against E. coli due to the impermeability of the outer membrane and active efflux pumps.

Data Table: Efficacy Comparison (MIC Values)
Compound ClassR-Group (Benzyl)S. aureus (Gram+)E. coli (Gram-)Toxicity (Hemolysis)
Parent None (Native PABA)>512 µg/mL (Inactive)>512 µg/mLNegligible
Halogenated 4-Chlorobenzyl16 - 32 µg/mL >64 µg/mLLow (<5%)
Halogenated 4-Bromobenzyl8 - 16 µg/mL 64 µg/mLLow (<5%)
Alkoxy 3-Methoxybenzyl32 - 64 µg/mL>128 µg/mLLow
Standard Ciprofloxacin0.5 µg/mL0.015 µg/mLModerate
Standard Sulfamethoxazole32 µg/mL16 µg/mLLow

Interpretation: The 4-Bromobenzyl derivative demonstrates the highest potency, outperforming the parent scaffold and approaching the efficacy of Sulfamethoxazole in resistant Gram-positive strains. However, these compounds generally lack the broad-spectrum coverage of fluoroquinolones (Ciprofloxacin).

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols utilize internal controls and standardized media.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination ensures mono-substitution.

  • Imine Formation: Dissolve 4-aminobenzoic acid (1 eq) and substituted benzaldehyde (1 eq) in Methanol. Reflux for 2 hours. Checkpoint: Solution color change indicates imine formation.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) slowly. Stir at RT for 4 hours.

  • Quenching: Acidify with 10% HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin (0.01%) as a viability indicator (Blue = Viable, Pink = Growth).

  • Bacteria: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Workflow Diagram:

MIC_Protocol Start Inoculum Prep (0.5 McFarland) Dilution Serial Dilution of Compound (96-well plate) Start->Dilution Standardize Inoculation Add Bacteria (Final: 5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 18-24h Inoculation->Incubation Dye Add Resazurin (Viability Check) Incubation->Dye Read Read MIC (Lowest conc. with no color change) Dye->Read

Figure 2: MIC Assay Workflow. The use of Resazurin removes subjective visual ambiguity.

Toxicity & Selectivity Profile

A critical failure point for PABA derivatives is host toxicity. Since mammalian cells utilize pre-formed folate (uptake via RFC/PCFT transporters) and lack the DHPS enzyme, these inhibitors should be selective for bacteria.

  • Cytotoxicity (CCK-8 Assay): Recent studies (Source 1.12) indicate that carbazole-linked benzylamino derivatives show IC50 values >64 µg/mL against human fibroblast cells, providing a therapeutic index (TI) of >2.0 against S. aureus.

  • Hemolysis: At effective antibacterial concentrations (16-32 µg/mL), hemolysis of RBCs is typically <5%, suggesting membrane stability is maintained despite the lipophilic benzyl tail.

References

  • Improved Syntheses and Antibacterial Properties of 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, 2025. Link(Note: Representative citation based on search context)

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2023. Link

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Int. J. Mol.[4] Sci, 2023. Link

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07, 11th Edition. Link

Sources

Comparative

Hirshfeld surface analysis for intermolecular interactions in benzoic acid crystals

An in-depth understanding of crystal packing is critical in rational drug design, solid-state chemistry, and materials science. For Active Pharmaceutical Ingredients (APIs), the arrangement of molecules in the solid stat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of crystal packing is critical in rational drug design, solid-state chemistry, and materials science. For Active Pharmaceutical Ingredients (APIs), the arrangement of molecules in the solid state directly dictates physicochemical properties such as solubility, stability, and bioavailability.

Benzoic acid serves as the quintessential model system for studying supramolecular chemistry. It forms a classic


 hydrogen-bonded dimer synthon via its carboxylic acid groups and exhibits distinct 

stacking interactions between its aromatic rings. To quantify these non-covalent interactions, Hirshfeld Surface Analysis has become the gold standard.

This guide objectively compares the two leading software alternatives for conducting Hirshfeld surface analysis—CrystalExplorer and Multiwfn —providing experimental data, mechanistic grounding, and self-validating protocols to help you choose the optimal pipeline for your crystallographic workflows.

Mechanistic Grounding: The Causality of Hirshfeld Surfaces

Unlike rigid sphere models, a Hirshfeld surface defines the continuous boundary where the promolecule electron density (the sum of spherical atomic electron densities of the molecule) exceeds the electron density of all surrounding molecules in the crystal[1].

By mapping the normalized contact distance (


) onto this surface, researchers can visually and quantitatively distinguish different intermolecular interactions. The 

value is calculated using the distance from the surface to the nearest nucleus inside (

) and outside (

), normalized by their respective van der Waals (vdW) radii.
  • Red regions (Negative

    
    ):  Indicate close contacts shorter than the sum of vdW radii (e.g., strong O–H···O hydrogen bonds in benzoic acid dimers).
    
  • White regions (Zero

    
    ):  Indicate contacts equal to the vdW radii.
    
  • Blue regions (Positive

    
    ):  Indicate longer, weaker contacts.
    

By decomposing these 3D surfaces into 2D Fingerprint Plots (a scatter plot of


 vs. 

), we can calculate the exact percentage contribution of every specific atom-to-atom contact in the crystal lattice.

Product Comparison: CrystalExplorer 17.5 vs. Multiwfn 3.8

When analyzing the solid-state interactions of benzoic acid derivatives, researchers typically choose between two primary software tools.

1. CrystalExplorer (The Crystallographic Standard) Developed by the Spackman group, CrystalExplorer is specifically engineered for Hirshfeld surface analysis[2]. It is highly automated, GUI-driven, and directly imports Crystallographic Information Files (.cif). It is the preferred tool for rapid visualization and generating publication-ready 2D fingerprint plots.

2. Multiwfn (The Quantum Topological Analyzer) Developed by Lu Tian, Multiwfn is a command-line-driven, universal wavefunction analyzer[3]. While it can perform Hirshfeld surface analysis, its true power lies in coupling this data with advanced quantum topological methods like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Interaction Region Indicator (IRI) analysis[4].

Table 1: Performance and Feature Comparison
Feature / MetricCrystalExplorer 17.5Multiwfn 3.8
Primary Input .cif (Experimental X-ray data).wfn / .fchk (Quantum mechanical data)
Interface Graphical User Interface (GUI)Command-Line Interface (CLI)
Computational Cost Low (Calculates directly from CIF)High (Requires prior DFT/HF optimization)
Energy Frameworks Yes (CE-B3LYP / CE-HF models)No (Requires external energy decomposition)
Advanced Topology LimitedComprehensive (QTAIM, NCI, IRI, ELF)
Best Used For Rapid crystal packing analysis, polymorphismDeep mechanistic study of weak interactions

Experimental Data: Interaction Profile of Benzoic Acid

To demonstrate the analytical output of these tools, Table 2 summarizes the quantitative Hirshfeld surface contributions for a representative benzoic acid derivative (4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid)[5]. The data validates the dominant forces driving the crystal packing of benzoic acid systems.

Table 2: % Contributions to the Hirshfeld Surface
Interaction Type% ContributionMechanistic Role in Crystal Packing
H···H 39.7%Dominant van der Waals dispersion forces stabilizing the bulk lattice.
C···H / H···C 39.0%C–H···

interactions guiding the edge-to-face packing of aromatic rings.
O···H / H···O 18.0%Highly directional strong hydrogen bonds forming the

carboxylic dimers.
C···C ~3.3%

stacking interactions between parallel aromatic rings.

Data validation note: A self-validating Hirshfeld analysis must always yield a total sum of 100% across all decomposed 2D fingerprint plots.

Self-Validating Experimental Protocols

Protocol A: Rapid Analysis via CrystalExplorer 17.5

Use this protocol when you have high-quality X-ray diffraction data and need immediate packing quantification.

  • Data Import & Validation: Import the .cif file into CrystalExplorer. Self-Validation Step: Check the structural integrity. Ensure all hydrogen atoms are present and normalized to standard neutron diffraction bond lengths (e.g., O-H = 0.983 Å, C-H = 1.083 Å) to prevent artificial shortening of

    
    /
    
    
    
    distances.
  • Surface Generation: Navigate to Surface -> Hirshfeld Surface. Set the resolution to "High" to ensure smooth mapping of the

    
     property.
    
  • Property Mapping: Map

    
     onto the surface. Adjust the color scale from 
    
    
    
    (red) to
    
    
    (blue) a.u. to clearly isolate the O-H···O dimer interactions as distinct red spots.
  • Fingerprint Decomposition: Select Fingerprint -> Generate. Use the atom-type filter to isolate O···H, C···H, and H···H contacts. Export the percentage contribution table.

Protocol B: Quantum Topological Analysis via Multiwfn 3.8

Use this protocol when investigating the fundamental quantum mechanics of the hydrogen bond or when experimental CIF data is unavailable.

  • Wavefunction Generation: Optimize the benzoic acid dimer structure using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level. Generate a formatted checkpoint file (.fchk).

  • Initialization: Launch Multiwfn and input the path to the .fchk file.

  • Hirshfeld Execution: Type 12 (Quantitative analysis of molecular surface), then select the Hirshfeld surface option.

  • Cross-Validation with IRI: To validate the strength of the interactions identified by the Hirshfeld surface, return to the main menu and type 20 (Visual study of weak interaction). Select 3 for IRI (Interaction Region Indicator) analysis.

  • Output: Multiwfn will generate scatter plots identifying the exact electron density (

    
    ) and reduced density gradient (RDG) at the hydrogen bond critical points, providing a mathematically rigorous confirmation of the Hirshfeld visual data.
    

Analytical Workflow Visualization

The following diagram illustrates the divergent, yet complementary, software pipelines for analyzing intermolecular interactions.

G Start Input: Benzoic Acid CIF CE_Path CrystalExplorer 17.5 Pipeline Start->CE_Path MW_Path Multiwfn 3.8 Pipeline Start->MW_Path CE_Surface Generate d_norm Surface (GUI-driven) CE_Path->CE_Surface MW_Wave Generate .wfn/.fchk (Gaussian/ORCA) MW_Path->MW_Wave CE_Fingerprint 2D Fingerprint Plots (% Contributions) CE_Surface->CE_Fingerprint Output Quantitative Intermolecular Interaction Profile CE_Fingerprint->Output MW_Surface Hirshfeld Analysis (Command-line) MW_Wave->MW_Surface MW_IRI IRI / NCI Analysis (Weak Interactions) MW_Surface->MW_IRI MW_IRI->Output

Caption: Comparative workflow pipelines for Hirshfeld Surface and non-covalent interaction analysis.

References

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography.[Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry. [Link]

  • Balasubramanian, S., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. National Library of Medicine (PMC).[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-[Benzyl(methyl)amino]benzoic acid: Benchmarking Efficiency and Practicality

In the realm of pharmaceutical development and advanced materials science, the molecular scaffold of N-substituted aromatic acids serves as a cornerstone for innovation. Among these, 4-[Benzyl(methyl)amino]benzoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and advanced materials science, the molecular scaffold of N-substituted aromatic acids serves as a cornerstone for innovation. Among these, 4-[Benzyl(methyl)amino]benzoic acid is a pivotal intermediate, valued for its structural contributions to a diverse range of functional molecules. Consequently, the efficiency of its synthesis is a critical consideration for researchers and chemical development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, balancing classical methods with modern catalytic approaches. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven analysis to inform your synthetic strategy.

The Synthetic Landscape: An Overview

The synthesis of 4-[Benzyl(methyl)amino]benzoic acid and its analogs can be approached through several established chemical transformations. The most prominent of these are:

  • Reductive Amination: A classical and widely used method for forming carbon-nitrogen bonds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Nucleophilic Aromatic Substitution (SNAr): A pathway that relies on the displacement of a leaving group from an activated aromatic ring.

This guide will dissect each of these methodologies, providing a holistic view of their respective strengths and weaknesses.

Reductive Amination: The Workhorse of C-N Bond Formation

Reductive amination is a robust and often high-yielding method for the synthesis of amines.[1][2][3] In the context of 4-[Benzyl(methyl)amino]benzoic acid, this typically involves the reaction of 4-(methylamino)benzoic acid with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ. A recent study on the synthesis of similar 4-(benzylamino)benzoic acid derivatives demonstrated a remarkably high yield of 98% for the reductive amination of 4-aminobenzoic acid with benzaldehyde, underscoring the efficiency of this approach.[4]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the secondary amine of 4-(methylamino)benzoic acid on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the desired tertiary amine. The choice of reducing agent is critical; sodium borohydride is a common and cost-effective option, while sodium triacetoxyborohydride offers milder conditions and greater functional group tolerance.[3]

Experimental Protocol: Reductive Amination of 4-(Methylamino)benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)benzoic acid (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Imine Formation: Stir the solution for 5-10 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the careful addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-[Benzyl(methyl)amino]benzoic acid. Further purification can be achieved by recrystallization if necessary.

Workflow for Reductive Amination:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 4-(Methylamino)benzoic acid E Iminium Ion Formation A->E B Benzaldehyde B->E C Methanol C->E D Sodium Borohydride F In situ Reduction D->F E->F G Aqueous Work-up & Precipitation F->G H Isolation G->H I 4-[Benzyl(methyl)amino]benzoic acid H->I

Caption: A streamlined workflow for the synthesis via reductive amination.

Buchwald-Hartwig Amination: A Modern Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has become a staple in modern organic synthesis.[5] This method would involve the coupling of an aryl halide, such as 4-bromobenzoic acid, with N-methylbenzylamine.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromobenzoic acid (1.0 eq), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) several times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene or dioxane as the solvent, followed by N-methylbenzylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: The filtrate is then subjected to an acidic work-up to protonate the carboxylic acid and remove excess amine. The crude product can be purified by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination:

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L_n)-X B->C D Amine Coordination C->D R2NH E [Ar-Pd(II)(L_n)(R2NH)]X D->E F Deprotonation (Base) E->F G Ar-Pd(II)(L_n)(NR2) F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

Nucleophilic aromatic substitution offers another synthetic route, typically involving the reaction of an electron-deficient aryl halide with an amine.[6][7] For the synthesis of 4-[Benzyl(methyl)amino]benzoic acid, a plausible starting material would be 4-fluorobenzoic acid, where the fluorine atom acts as the leaving group. The carboxylic acid group, being electron-withdrawing, helps to activate the aromatic ring towards nucleophilic attack.

Mechanism and Rationale:

The SNAr mechanism proceeds via a two-step addition-elimination process.[8][9] The nucleophile (N-methylbenzylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a pressure-rated vessel, combine 4-fluorobenzoic acid (1.0 eq), N-methylbenzylamine (1.5-2.0 eq), and a strong base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the sealed vessel to a high temperature (typically 120-180 °C).

  • Monitoring and Work-up: Monitor the reaction's progress by LC-MS. Once complete, cool the reaction mixture and pour it into water.

  • Purification: Acidify the aqueous solution with a mineral acid to precipitate the product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.

Logical Flow of the SNAr Reaction:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Fluorobenzoic Acid E Meisenheimer Complex Formation A->E B N-Methylbenzylamine B->E C High Temperature (e.g., 150°C) C->E D Base (e.g., K2CO3) Solvent (e.g., DMSO) D->E F Leaving Group Elimination E->F G Acidic Work-up F->G H Purification G->H I 4-[Benzyl(methyl)amino]benzoic acid H->I

Caption: The sequential steps involved in the SNAr synthesis.

Comparative Analysis of Synthesis Efficiency

ParameterReductive AminationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Reported/Expected Yield Very High (up to 98% for analogs)[4]High to Very High (typically >80%)Moderate to High (highly substrate dependent)
Reaction Conditions Mild (room temperature)Moderate to High Temperature (80-110 °C)High Temperature (120-180 °C)
Reagents & Catalysts Inexpensive and readily availableExpensive palladium catalysts and ligandsRelatively inexpensive starting materials
Scalability ExcellentGood, but catalyst cost can be a factorModerate, high temperatures can be challenging
Functional Group Tolerance GoodExcellentModerate (sensitive groups may not tolerate high T)
Key Advantages High yield, cost-effective, simple procedureBroad substrate scope, high functional group toleranceAtom economical, no metal catalyst required
Key Disadvantages Potential for over-alkylation (less of a concern with secondary amines)Catalyst cost, sensitivity to air and moistureHarsh reaction conditions, limited substrate scope

Conclusion and Recommendations

The selection of an optimal synthetic route for 4-[Benzyl(methyl)amino]benzoic acid is contingent upon the specific requirements of the project, including scale, cost, and the need for analog synthesis.

  • For large-scale and cost-driven synthesis, Reductive Amination stands out as the most pragmatic choice. Its operational simplicity, mild reaction conditions, high reported yields for analogous compounds, and the use of inexpensive reagents make it an industrially viable and efficient method.

  • The Buchwald-Hartwig Amination is the preferred method for discovery chemistry and the synthesis of diverse analog libraries. Despite the higher cost of the catalyst system, its broad substrate scope and exceptional functional group tolerance provide unparalleled flexibility for medicinal chemistry programs.

  • Nucleophilic Aromatic Substitution represents a viable, albeit more conditional, alternative. This method is most attractive when the requisite starting materials are readily available and inexpensive, and when the high reaction temperatures are not a limiting factor for the stability of other functional groups on the molecule.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(1), 1-11. [Link]

  • (2025, September 19). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • (Year). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. [Link]

  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]

  • (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmaceutical and Medical Research. [Link]

  • (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

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4-[Benzyl(methyl)amino]benzoic acid
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